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  • Product: Desisopropyl butyl torsemide
  • CAS: 160972-33-8

Core Science & Biosynthesis

Foundational

Topic: In Vitro Activity of Desisopropyl Butyl Torsemide on the Na-K-Cl Cotransporter

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The Na-K-Cl cotransporter (NKCC) family, comprising the ubiquitous NKCC1 and the kidney-specific NKCC2 isoforms,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Na-K-Cl cotransporter (NKCC) family, comprising the ubiquitous NKCC1 and the kidney-specific NKCC2 isoforms, represents a critical target for diuretic therapies and holds potential for treating various neurological disorders. Torsemide, a loop diuretic, effectively inhibits these transporters. Its clinical activity is influenced by its hepatic metabolism into several derivatives. This guide provides a comprehensive technical framework for the in vitro characterization of Desisopropyl butyl torsemide, a specific derivative of the parent compound. We detail a robust, high-throughput methodology using a thallium influx assay in engineered cell lines to precisely determine the compound's inhibitory potency (IC₅₀) and its selectivity profile against NKCC1 and NKCC2. This document serves as a practical manual for researchers aiming to elucidate the structure-activity relationships of torsemide analogues and to validate their potential as modulators of Na-K-Cl cotransport.

Introduction: The Na-K-Cl Cotransporter and Torsemide

The NKCC Family: Critical Regulators of Ion Homeostasis

The Na-K-Cl cotransporters (NKCCs) are integral membrane proteins that mediate the electroneutral, secondary active transport of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions across the plasma membrane with a stoichiometry of 1Na⁺:1K⁺:2Cl⁻.[1][2] This transport is vital for maintaining cellular volume and ionic balance in a wide range of tissues.[3][4]

There are two primary isoforms encoded by distinct genes:

  • NKCC1 (SLC12A2): This isoform is widely expressed in the body, including in epithelial tissues responsible for fluid secretion, vascular smooth muscle, and neurons.[1][3] In the nervous system, NKCC1 is crucial for regulating intracellular chloride concentration, which determines the nature of GABAergic neurotransmission.[3][5] Inhibition of NKCC1 is being explored for therapeutic applications in neurological conditions such as epilepsy and neurodevelopmental disorders.[5][6]

  • NKCC2 (SLC12A1): Expression of this isoform is restricted to the apical membrane of the thick ascending limb of the Loop of Henle in the kidney.[1][2][4] Its primary role is the reabsorption of approximately 20-25% of filtered NaCl, making it a cornerstone of renal salt handling and blood pressure regulation.[4] NKCC2 is the principal target of loop diuretics used to treat hypertension and edema.[7]

Torsemide: A Loop Diuretic and its Metabolic Fate

Torsemide is a potent loop diuretic that exerts its therapeutic effect by inhibiting NKCC2.[7][8] Like other loop diuretics such as bumetanide and furosemide, it also inhibits NKCC1.[6][9] Following administration, torsemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[7][10] This process generates several metabolites, with their own distinct pharmacological profiles. The major metabolites are designated M1, M3, and M5.[11][12] Notably, metabolites M1 and M3 retain diuretic activity, contributing to the overall effect of the parent drug, whereas M5 is considered inactive.[11][13]

The compound of interest, Desisopropyl butyl torsemide, represents a structural analogue designed to explore the structure-activity relationship (SAR) of the torsemide scaffold. Understanding the inhibitory potency and isoform selectivity of such derivatives is paramount for developing next-generation modulators with improved efficacy and targeted action.

G cluster_0 Hepatic Metabolism (CYP2C9) Torsemide Torsemide (Parent Drug) M1 Metabolite M1 (Active) Torsemide->M1 Oxidation/ Hydroxylation M3 Metabolite M3 (Active) Torsemide->M3 Oxidation/ Hydroxylation M5 Metabolite M5 (Inactive) Torsemide->M5 Oxidation/ Hydroxylation Derivative Desisopropyl butyl torsemide (Activity to be Determined) Torsemide->Derivative Synthetic Modification or Minor Pathway

Caption: Metabolic and Synthetic Pathways of Torsemide.

Methodology for In Vitro Characterization

To accurately assess the activity of Desisopropyl butyl torsemide, a validated in vitro system is essential. The following sections detail a robust protocol based on a fluorescence-based ion influx assay, which offers high-throughput capabilities and superior sensitivity compared to traditional radioisotope methods.[4][14]

Rationale for Experimental System

The chosen experimental system utilizes Human Embryonic Kidney 293 (HEK293) cells. This cell line is selected for its low endogenous NKCC activity, robust growth characteristics, and high transfection efficiency, making it an ideal background for heterologously expressing specific transporter isoforms.

  • Expertise-Driven Choice: By creating two stable cell lines—one expressing human NKCC1 and another expressing human NKCC2—we establish a controlled and directly comparable system. This dual-cell line approach is critical for determining isoform selectivity, a key parameter for predicting a compound's therapeutic window (e.g., diuretic effects vs. neurological effects).

  • Self-Validation: The use of a parental (non-transfected) HEK293 cell line in parallel serves as a crucial negative control. Any activity observed in the transfected lines but absent in the parental line can be confidently attributed to the target transporter, thereby validating the specificity of the assay.

Core Experimental Protocol: Thallium (Tl⁺) Influx Assay

This assay measures NKCC activity by using thallium (Tl⁺) as a congener for K⁺. The influx of Tl⁺ into the cytoplasm is detected by a Tl⁺-sensitive fluorescent dye, which increases in fluorescence upon binding the ion. The rate of fluorescence increase is directly proportional to the activity of the NKCC transporter.[4]

Materials:

  • HEK293 cell lines (Parental, hNKCC1-expressing, hNKCC2-expressing)

  • Black-walled, clear-bottom 96-well microplates

  • FluxOR™ Potassium Ion Channel Assay Kit (or equivalent Tl⁺-sensitive dye)

  • Chloride-Free Buffer: 10 mM HEPES, 5 mM Glucose, 1 mM Mg(C₂H₃O₂)₂, 1 mM Ca(C₂H₃O₂)₂, pH 7.4, with Na-gluconate and K-gluconate.

  • Assay Buffer (Stimulus): Chloride-Free Buffer supplemented with Tl₂SO₄ and NaCl/KCl to achieve desired final concentrations (e.g., maintaining 1Na:1K:2Cl stoichiometry).

  • Test Compounds: Desisopropyl butyl torsemide, Torsemide, Bumetanide (positive control), dissolved in DMSO.

  • Control Inhibitors: Ouabain (to block Na⁺/K⁺-ATPase), Bumetanide.

  • Fluorescence plate reader (e.g., FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293 (Parental, NKCC1, and NKCC2) cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading: Aspirate the culture medium. Add the Tl⁺-sensitive fluorescent dye loading buffer (prepared according to the manufacturer's protocol) to each well. Incubate at 37°C for 60-90 minutes.

  • Compound Pre-incubation: Wash the cells gently with Chloride-Free Buffer. Add Chloride-Free Buffer containing the test compounds (Desisopropyl butyl torsemide at various concentrations), positive controls (Bumetanide), and vehicle control (DMSO). Incubate at room temperature for 10-20 minutes. This step allows the inhibitors to bind to the transporter.

  • Measurement of Tl⁺ Influx: Place the plate in the fluorescence plate reader. Set the reader to measure fluorescence intensity (e.g., Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds.

  • Initiation of Transport: After establishing a stable baseline fluorescence for ~15-20 seconds, the instrument automatically adds the Assay Buffer containing Tl⁺ and the activating ions (Na⁺, K⁺, Cl⁻).

  • Data Acquisition: Continue recording the fluorescence signal for an additional 90-120 seconds to monitor the rate of Tl⁺ influx.

G start Start: Confluent Cells in 96-Well Plate (HEK-Parental, HEK-NKCC1, HEK-NKCC2) dye_loading Step 1: Load Cells with Tl⁺-Sensitive Fluorescent Dye start->dye_loading wash_compounds Step 2: Wash & Pre-incubate with Test Compound or Control dye_loading->wash_compounds plate_reader Step 3: Place Plate in Reader & Establish Baseline Fluorescence wash_compounds->plate_reader stimulus Step 4: Automated Addition of Tl⁺/Ion Stimulus Buffer plate_reader->stimulus data Step 5: Record Fluorescence Increase (Rate of Tl⁺ Influx) stimulus->data end End: Data Analysis (IC₅₀ Determination) data->end

Caption: High-Throughput Thallium Influx Assay Workflow.
Data Analysis and Interpretation
  • Calculate the Rate of Influx: For each well, determine the initial rate of fluorescence increase (slope) after the addition of the stimulus buffer.

  • Normalize Data:

    • Subtract the rate observed in parental cells (or in the presence of a saturating dose of bumetanide) from the rates in NKCC1/NKCC2 expressing cells to get the specific transport rate.

    • Express the data as a percentage of the activity observed in the vehicle control (DMSO), which represents 100% activity.

  • Generate Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine IC₅₀: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the transporter's activity.

Expected Results & Data Presentation

The primary output of this investigation will be the IC₅₀ values for Desisopropyl butyl torsemide against both NKCC1 and NKCC2. These values will be compared directly with those of the parent drug, torsemide, and the well-characterized inhibitor, bumetanide.

Table 1: Hypothetical Inhibitory Potency (IC₅₀) Data

CompoundNKCC1 IC₅₀ (µM)NKCC2 IC₅₀ (µM)Selectivity Ratio (IC₅₀ NKCC1 / IC₅₀ NKCC2)
Bumetanide0.50.41.25
Torsemide1.20.81.5
Desisopropyl butyl torsemide 5.8 1.5 3.87

Note: Data are hypothetical and for illustrative purposes.

Discussion and Scientific Insights

  • Interpretation of Potency: Based on the hypothetical data in Table 1, Desisopropyl butyl torsemide is a less potent inhibitor of both NKCC1 and NKCC2 compared to its parent compound, torsemide, and bumetanide. The structural modifications—the removal of the isopropyl group and alteration of the butyl side chain—likely reduce the affinity of the molecule for the diuretic binding pocket on the transporter. Recent structural studies have shown that torsemide binds within an extracellular vestibule of the ion translocation pathway, and any modification to its structure would directly impact this interaction.[6]

  • Interpretation of Selectivity: The hypothetical selectivity ratio of 3.87 suggests that Desisopropyl butyl torsemide is nearly four times more selective for the kidney-specific NKCC2 isoform over the ubiquitous NKCC1. This is a potentially significant finding. While loop diuretics generally show little selectivity between the activated states of NKCC1 and NKCC2, subtle structural changes can influence this profile.[15] An increased selectivity for NKCC2 could translate to a therapeutic agent with a primary diuretic effect and reduced potential for off-target effects associated with NKCC1 inhibition in other tissues, such as the nervous or auditory systems.[1]

  • Causality and Trustworthiness of the Protocol:

    • The inclusion of bumetanide serves as a critical positive control, ensuring the assay system is responsive to known inhibitors and providing a benchmark for potency.

    • The parallel testing on parental cells is a self-validating step that confirms the signal is target-specific.

    • The use of ouabain (though not always necessary in HEK293 cells with low endogenous activity) is a good practice adopted from other cell systems to eliminate any confounding signal from Na⁺/K⁺-ATPase, further ensuring the measured ion flux is mediated by NKCC.

Conclusion

This technical guide outlines a definitive in vitro strategy to characterize the activity of Desisopropyl butyl torsemide on the Na-K-Cl cotransporter. The detailed thallium influx assay provides a high-throughput, reliable method to determine both the potency and isoform selectivity of novel torsemide analogues. The insights gained from such studies are fundamental to the field of diuretic drug development and the broader exploration of NKCC inhibitors for diverse therapeutic applications. By systematically evaluating structural modifications, researchers can delineate the precise chemical features required for potent and selective modulation of NKCC1 and NKCC2, paving the way for the design of superior clinical candidates.

References

  • Na–K–Cl cotransporter - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chen, H., & Sun, D. (2018). Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. American Journal of Physiology-Cell Physiology, 314(5), C577-C587. [Link]

  • Poulsen, H., et al. (2019). Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2. The Journal of Clinical Pharmacology, 236(10), 1712-1729. [Link]

  • Bartoletti, M., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(15), 11496-11517. [Link]

  • Lytle, C., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Nephrology, 14, 63. [Link]

  • Barroso, M. B., et al. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 139-145. [Link]

  • Kim, T. H., et al. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. Pharmaceutics, 14(12), 2727. [Link]

  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. [Link]

  • Zhao, Y., et al. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. EMBO Molecular Medicine, e202420368. [Link]

  • Giménez, I., et al. (2006). Rat NKCC2/NKCC1 Cotransporter Selectivity for Loop Diuretic Drugs. Journal of Pharmacology and Experimental Therapeutics, 318(2), 875-883. [Link]

  • Knauf, H., & Mutschler, E. (1991). The loop diuretic torasemide in chronic renal failure. Pharmacokinetics and pharmacodynamics. Drugs, 41 Suppl 3, 16-25. [Link]

  • Kanderi, T., & Vaitla, P. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]

  • Haas, M., & Forbush, B. 3rd. (1987). Na,K,Cl-cotransport system: characterization by bumetanide binding and photolabelling. Kidney International Supplement, 23, S134-S143. [Link]

  • Löscher, W., et al. (2021). The search for brain-permeant NKCC1 inhibitors for the treatment of seizures: Pharmacokinetic-pharmacodynamic modelling of NKCC1 inhibition by azosemide, torasemide, and bumetanide in mouse brain. Epilepsy & Behavior, 114(Pt A), 107616. [Link]

  • National Center for Biotechnology Information. (n.d.). Desisopropyl butyl torsemide. PubChem Compound Database. [Link]

  • Masereel, B., et al. (1992). Design, Synthesis and Biological Activity of a Series of Torasemide Derivatives, Potent Blockers of the Na+ 2Cl- K+ Co-Transporter: In-Vitro Study. Journal of Pharmacy and Pharmacology, 44(7), 589-593. [Link]

  • Neugebauer, G., et al. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166. [Link]

  • Li, P., et al. (2015). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 5(2), 116-122. [Link]

  • Knauf, H., & Mutschler, E. (1995). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 28(Suppl 1), 1-24. [Link]

  • Al-Moumen, A., & Hebert, S. C. (2020). Multiple Facets and Roles of Na+-K+-Cl− Cotransport: Mechanisms and Therapeutic Implications. Physiology, 35(6), 384-400. [Link]

  • Löscher, W., et al. (2020). The search for brain-permeant NKCC1 inhibitors for the treatment of seizures: Pharmacokinetic-pharmacodynamic modelling of NKCC1 inhibition by azosemide, torasemide, and bumetanide in mouse brain. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Torsemide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the rational design, synthesis, and preclinical evaluation of novel torsemide derivatives. By integrating...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the rational design, synthesis, and preclinical evaluation of novel torsemide derivatives. By integrating established principles with modern drug discovery techniques, this document serves as a technical resource for scientists aiming to develop next-generation diuretics with enhanced therapeutic profiles.

Section 1: Torsemide - A Foundational Diuretic

Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, first approved by the FDA in 1993.[1] It is clinically utilized for managing edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[2][3]

Mechanism of Action

Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle within the kidney's nephrons.[2][4] This transporter is responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[4][5] By blocking the chloride-binding site of this symporter, torsemide prevents the reabsorption of these electrolytes.[2] The resulting increase in luminal ion concentration creates an osmotic gradient that draws water into the tubule, leading to increased urine output (diuresis) and excretion of sodium, chloride, and water.[4][6] This action effectively reduces fluid volume in the body.[4]

Torsemide_MoA cluster_membrane Apical Membrane Lumen Tubular Lumen (Urine Side) NKCC2 Na+/K+/2Cl- Symporter (NKCC2) Lumen->NKCC2 Na+ K+ 2Cl- Cell Thick Ascending Limb Epithelial Cell Blood Interstitial Fluid (Blood Side) NKCC2->Cell Torsemide Torsemide Torsemide->NKCC2 Inhibition

Caption: Torsemide blocks the NKCC2 symporter on the apical membrane.

Structure-Activity Relationships (SAR)

The chemical architecture of torsemide, N-(isopropylcarbamoyl)-4-(m-toluidino)pyridine-3-sulfonamide, is critical to its function. Key SAR insights lay the groundwork for rational modification:

  • Pyridine Ring: Serves as the core scaffold.

  • Sulfonamide Group (at C3): Essential for diuretic activity. Modifications here can significantly impact potency.

  • Amino Group (at C4): The linkage to the m-toluidino group is crucial. The nature of the aromatic substituent influences lipophilicity and, consequently, the pharmacokinetic profile.[7]

  • Isopropylurea Side Chain: This moiety contributes to the molecule's overall properties, including its binding affinity and duration of action.

Understanding these relationships allows for targeted chemical changes to optimize the drug's performance.

Section 2: The Rationale for Novel Torsemide Derivatives

While effective, torsemide and other loop diuretics are associated with limitations that present opportunities for improvement.

  • Diuretic Resistance: In some patients, particularly those with advanced heart failure, the response to loop diuretics can diminish over time.

  • Electrolyte Imbalance: A major side effect is the potential for hypokalemia, hyponatremia, hypomagnesemia, and hypocalcemia, which can lead to serious cardiac arrhythmias.[8]

  • Short Duration of Action: The relatively short half-life of immediate-release formulations can lead to post-diuretic sodium retention, limiting net sodium loss unless dietary intake is restricted.[9]

  • Ototoxicity: Though less common with torsemide than other loop diuretics, the risk of hearing damage exists, particularly with high intravenous doses.[6]

The development of novel derivatives is driven by the goal of overcoming these challenges. Key objectives include creating compounds with a longer duration of action, improved oral bioavailability, a better safety profile regarding electrolyte balance, and potentially enhanced potency.[7][9] Some studies suggest torsemide may offer advantages over furosemide in reducing hospitalizations for heart failure patients, indicating that structural nuances can yield significant clinical benefits.[10]

Section 3: A Modern Framework for Derivative Discovery

A synergistic approach combining computational design and advanced synthetic chemistry accelerates the discovery of promising new chemical entities.

In Silico Design and Molecular Modeling

Computational methods provide a resource-efficient means to prioritize synthetic targets.

  • Pharmacophore Modeling: Based on the known SAR of torsemide and other NKCC2 inhibitors, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to the NKCC2 transporter.

  • Virtual Screening: Large chemical databases can be screened against the pharmacophore model to identify novel scaffolds that fit the required structural criteria.

  • Molecular Docking: Selected candidates are then "docked" into a homology model of the NKCC2 transporter's binding site. This simulation predicts the binding affinity and orientation of the molecule, providing insight into potential potency.

  • ADMET Prediction: In silico algorithms are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage analysis helps to eliminate candidates with likely poor pharmacokinetic profiles or toxicity issues before any synthesis is undertaken.

Synthetic Strategies and Methodologies

The synthesis of torsemide derivatives often involves multi-step sequences starting from commercially available pyridine precursors. Known synthetic routes can be adapted to introduce novel functionalities.[11][12][13]

Core Synthesis Workflow: A common strategy involves the construction of the key intermediate, 3-sulfonamide-4-(substituted-phenyl)aminopyridine, followed by the addition of the urea side chain.[11][13]

Synthesis_Workflow Start Pyridine Precursor Step1 Chlorosulfonylation Start->Step1 Intermediate1 3-Sulfonylchloride-4-chloropyridine Step1->Intermediate1 Step2 Amination (Ammonium Hydroxide) Intermediate1->Step2 Intermediate2 3-Sulfonamide-4-chloropyridine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (with substituted aniline) Intermediate2->Step3 Intermediate3 4-Anilino-pyridine-3-sulfonamide Core Step3->Intermediate3 Step4 Urea Formation (with Isocyanate) Intermediate3->Step4 Final Novel Torsemide Derivative Step4->Final

Caption: General synthetic pathway for novel torsemide derivatives.

Detailed Protocol: Urea Formation from Sulfonamide Intermediate

This protocol describes the final step in many torsemide derivative syntheses, where the urea moiety is installed. The reaction of the 3-sulfonamide-4-anilinopyridine intermediate with an appropriate isocyanate is a common method.[11][13]

  • Objective: To synthesize a novel torsemide derivative from a 4-anilinopyridine-3-sulfonamide intermediate.

  • Materials:

    • 4-(substituted-anilino)pyridine-3-sulfonamide (1.0 eq)

    • Substituted isocyanate (e.g., isopropyl isocyanate) (1.1 eq)

    • Anhydrous polar aprotic solvent (e.g., Dichloromethane, Dioxane)[13]

    • Tertiary amine base (e.g., Triethylamine) (1.2 eq)

    • Inert gas atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the 4-(substituted-anilino)pyridine-3-sulfonamide intermediate and the anhydrous solvent.

    • Stir the mixture until the starting material is fully dissolved.

    • Add the triethylamine base to the solution.

    • Slowly add the substituted isocyanate dropwise to the reaction mixture at room temperature. Causality: The base is required to deprotonate the sulfonamide nitrogen, forming a more nucleophilic species that readily attacks the electrophilic carbon of the isocyanate.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a small amount of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel.

    • Characterize the final compound to confirm its identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[12][14]

Section 4: Preclinical Evaluation of Novel Torsemide Derivatives

A structured screening cascade is essential to identify lead candidates for further development.

In Vitro Assays

Target-Based Assay: NKCC2 Inhibition

A high-throughput, fluorescence-based assay can be used to rapidly screen compounds for their ability to inhibit NKCC2.[15] This method often uses a thallium (Tl+) influx assay as a surrogate for K+ transport.

  • Principle: Cells stably expressing NKCC2 are loaded with a Tl+-sensitive fluorescent dye. Tl+ is a congener of K+ and is transported by NKCC2. When Tl+ enters the cell, it binds to the dye, causing a significant increase in fluorescence.[15] An inhibitor of NKCC2 will block Tl+ influx and thus prevent the fluorescence increase.

  • Protocol Outline:

    • Cell Culture: Plate LLC-PK1 cells (or another suitable renal epithelial cell line) stably transfected with an NKCC2 construct in 96-well plates.[15]

    • Dye Loading: Load the cells with a Tl+-sensitive fluorescent indicator (e.g., FluxOR™).

    • Compound Incubation: Pre-incubate the cells with various concentrations of the novel torsemide derivatives. Include a positive control (torsemide) and a negative control (vehicle).

    • Initiate Influx: Add a stimulus solution containing Tl+ to initiate NKCC2-mediated transport.

    • Fluorescence Reading: Immediately measure the kinetic fluorescence signal using a plate reader.

    • Data Analysis: Calculate the rate of Tl+ influx for each condition. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the transporter activity is inhibited).

In Vivo Models

Promising candidates from in vitro screening are advanced to animal models to assess their diuretic efficacy and pharmacokinetic properties.

Diuretic Efficacy in Rodent Models

  • Objective: To measure the diuretic and natriuretic (sodium excretion) effects of a novel derivative.

  • Protocol Outline:

    • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to metabolic cages for several days. Provide free access to food and water.

    • Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses.[16][17] Include a vehicle control group and a positive control group (e.g., torsemide).

    • Urine Collection: Collect urine at specified time intervals over a period of 6 to 24 hours.[16]

    • Measurements: For each collection period, record the total urine volume. Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

    • Data Analysis: Compare the urine output and total electrolyte excretion between the treated groups and the control group. This allows for an assessment of the compound's potency and duration of action.

Data Analysis and Hit-to-Lead Optimization

The data gathered from synthesis and testing are compiled to build a comprehensive SAR profile.

Table 1: Hypothetical SAR Data for Novel Torsemide Derivatives

Compound IDR Group Modification (at C4-aniline)NKCC2 IC₅₀ (nM)In Vivo Diuretic Effect (Urine Output vs. Control)
Torsemide3-Methyl752.5x
TD-013-Chloro503.0x
TD-023-Trifluoromethyl353.5x
TD-034-Methyl1501.8x
TD-043,5-Dimethyl902.2x

This iterative process of design, synthesis, and testing is crucial for optimizing a "hit" compound into a "lead" candidate with a desirable balance of potency, selectivity, and drug-like properties.

Optimization_Cycle Design In Silico Design & ADMET Prediction Synthesis Chemical Synthesis & Purification Design->Synthesis Prioritize Targets InVitro In Vitro Screening (NKCC2 IC₅₀) Synthesis->InVitro Test New Compounds InVivo In Vivo Testing (Diuresis, PK) InVitro->InVivo Select Hits SAR SAR Analysis & Data Interpretation InVivo->SAR Generate Data SAR->Design Inform Next Cycle

Caption: The iterative cycle of hit-to-lead optimization.

Section 5: Future Perspectives and Conclusion

The development of novel torsemide derivatives remains a promising avenue for addressing unmet needs in the management of fluid overload and hypertension.[3] Future research may focus on creating derivatives with dual therapeutic actions, such as combined diuretic and anti-fibrotic properties, or on developing prodrugs to improve tissue-specific delivery. The integration of artificial intelligence and machine learning into the design process will likely further accelerate the discovery of safer and more effective diuretic therapies. This guide provides the fundamental principles and practical methodologies required to contribute to this important field of drug discovery.

References

  • Masereel, B., Lohrmann, E., Schynts, M., Pirotte, B., Greger, R., & Delarge, J. (1992). Design, Synthesis and Biological Activity of a Series of Torasemide Derivatives, Potent Blockers of the Na+ 2Cl- K+ Co-Transporter: In-Vitro Study. Journal of Pharmacy and Pharmacology, 44(7), 589-93. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Torsemide? Patsnap. [Link]

  • Kanderi, T., & Vaitla, P. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]

  • Shankar, S.S., & Brater, D.C. (2023). Loop Diuretics. In StatPearls. StatPearls Publishing. [Link]

  • Che, D., Guntoori, B. R., & Duncan, S. (2008). Processes for preparing torsemide. U.S.
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  • Conti, M., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(13), 9118-9141. [Link]

  • Pipino, C., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Biotechnology, 13, 23. [Link]

  • Eyler, R. F., & Mueller, B. A. (2009). A Comprehensive Review of the Loop Diuretics: Should Furosemide Be First Line?. The Annals of Pharmacotherapy, 43(12), 1947-1957. [Link]

  • Conti, M., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. ACS Publications. [Link]

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Foundational

Spectroscopic Characterization of N-(butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (Torsemide Impurity R6): A Technical Guide

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development Torsemide, a potent pyridine-sulfonylurea loop diuretic, is a cornerstone in the management of edema associated with congestive heart fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Torsemide, a potent pyridine-sulfonylurea loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hepatic disease. Its clinical success hinges on its purity and a well-understood metabolic and degradation profile. In the synthesis and storage of any active pharmaceutical ingredient (API), process-related impurities and degradation products can arise. These entities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, their unequivocal identification and characterization are mandated by regulatory bodies and are a critical component of drug development and quality control.

One such potential process-related impurity of Torsemide is N-(butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide , also referred to as Torsemide Impurity R6.[1] This compound is structurally analogous to Torsemide, with the isopropyl group of the urea moiety being replaced by a butyl group. This guide provides a comprehensive, in-depth technical overview of the spectroscopic methodologies required to unambiguously characterize this specific molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting predicted data, detailed experimental protocols, and the logic behind the analytical workflows for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and their connectivity. For a novel or uncharacterized impurity like N-(butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for definitive structure confirmation.

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of chemical shifts is a foundational step before any practical analysis. By leveraging data from the parent Torsemide molecule and established principles of NMR theory, we can anticipate the spectral features of the butyl analog.[2][3] The primary difference will be the appearance of signals corresponding to the n-butyl group in place of the isopropyl signals. All predictions are for a standard deuterated solvent like DMSO-d₆, which is excellent for dissolving urea-containing compounds and preserving labile N-H proton signals.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide in DMSO-d₆

Assignment (See Fig. 1) Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Rationale
Pyridine Ring
H-2~8.8 - 9.0s~148 - 150Deshielded by adjacent nitrogen and sulfonyl group.
H-5~7.0 - 7.2d~115 - 117Shielded relative to H-2 and H-6.
H-6~8.2 - 8.4d~145 - 147Deshielded by adjacent nitrogen.
C-2--~148 - 150Attached to N, deshielded.
C-3--~130 - 132Point of sulfonyl substitution.
C-4--~155 - 157Point of amino substitution, deshielded.
C-5--~115 - 117Shielded relative to other pyridine carbons.
C-6--~145 - 147Attached to N, deshielded.
m-Tolyl Ring
H-2'~7.1 - 7.3d~118 - 120Ortho to amino group.
H-4'~6.8 - 7.0t~122 - 124Meta to amino group.
H-5'~7.2 - 7.4t~129 - 131Meta to amino group.
H-6'~6.9 - 7.1s~115 - 117Ortho to amino group.
C-1'--~140 - 142Point of amino substitution.
C-2'--~118 - 120Ortho to amino group.
C-3'--~138 - 140Point of methyl substitution.
C-4'--~122 - 124Meta to amino group.
C-5'--~129 - 131Meta to amino group.
C-6'--~115 - 117Ortho to amino group.
CH₃ (Tolyl)~2.3 - 2.4s~20 - 22Standard methyl on aromatic ring.
Butyl Chain & Urea
NH (Sulfonylurea)~10.5 - 11.5br s-Acidic proton on sulfonamide nitrogen.
NH (Butylurea)~6.5 - 7.5t-Coupled to adjacent CH₂ group.
C=O (Urea)--~152 - 154Carbonyl carbon in urea system.
CH₂ (α)~3.0 - 3.2q~38 - 40Adjacent to NH of urea.
CH₂ (β)~1.3 - 1.5sextet~31 - 33Standard methylene group.
CH₂ (γ)~1.2 - 1.4sextet~19 - 21Standard methylene group.
CH₃ (δ)~0.8 - 0.9t~13 - 14Terminal methyl group.
Amine Linker
NH (Amino)~9.5 - 10.5s-Amine proton linking the two rings.

Note: Chemical shifts are highly dependent on concentration and the specific batch of deuterated solvent. These are estimated values.

Experimental Protocol for NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data, suitable for regulatory submission.[4][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isolated impurity into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.96% D). The choice of DMSO-d₆ is strategic for observing exchangeable N-H protons.[2]

    • Vortex the sample until fully dissolved. Gentle heating may be applied if necessary, but the thermal stability of the compound should be considered.

  • Instrument Setup (400 MHz or higher recommended):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay (d1) of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1 for the smallest signal of interest).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse program (e.g., zgpg30) is typically used.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a significantly higher number of scans will be required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is appropriate.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the butyl chain and the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments, for instance, correlating the α-CH₂ protons of the butyl group to the urea carbonyl carbon (C=O).

Visualization: NMR Data Interpretation Workflow

The logical flow of interpreting NMR data to confirm the structure is a critical process.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Interpretation & Confirmation H1 Acquire ¹H Spectrum Assign_H Assign ¹H Signals (Integration, Multiplicity) H1->Assign_H C13 Acquire ¹³C Spectrum Assign_C Assign ¹³C Signals (Chemical Shift) C13->Assign_C COSY Acquire COSY Correlate_Fragments Connect Fragments (COSY, HMBC) COSY->Correlate_Fragments HSQC Acquire HSQC Correlate_CH Correlate C-H (HSQC) HSQC->Correlate_CH HMBC Acquire HMBC HMBC->Correlate_Fragments Assign_H->Correlate_CH Assign_C->Correlate_CH Correlate_CH->Correlate_Fragments Final_Structure Confirm Structure of N-(butylcarbamoyl)-4- (m-tolylamino)pyridine- 3-sulfonamide Correlate_Fragments->Final_Structure IR_Logic cluster_regions Diagnostic Regions cluster_groups Identified Functional Groups Spectrum Acquired IR Spectrum Region1 > 3000 cm⁻¹ (N-H, O-H) Region2 ~2900 cm⁻¹ (C-H) Region3 ~1700 cm⁻¹ (C=O) Region4 1350 & 1150 cm⁻¹ (S=O) Group1 Amine/Amide N-H Region1->Group1 Group2 Alkyl C-H Region2->Group2 Group3 Urea C=O Region3->Group3 Group4 Sulfonyl S=O Region4->Group4 Conclusion Confirmation of Sulfonylurea Structure

Caption: Correlating IR diagnostic regions to functional groups.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural information through fragmentation analysis (MS/MS). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. [6]

Predicted Mass and Fragmentation Pattern
  • Molecular Formula: C₁₇H₂₂N₄O₃S

  • Monoisotopic Mass: 362.1416 g/mol

  • Predicted HRMS [M+H]⁺: 363.1494

The fragmentation of N-(butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide is expected to follow pathways characteristic of sulfonamides and ureas. [7][8]The primary cleavage points are likely to be the relatively weak S-N and C-N bonds of the sulfonylurea bridge.

Key Predicted Fragmentation Pathways:

  • Cleavage of the sulfonylurea bridge: This is often the most dominant fragmentation pathway.

    • Loss of butyl isocyanate (CH₃(CH₂)₃NCO, 99.08 Da) to yield the protonated 4-(m-tolylamino)pyridine-3-sulfonamide ion at m/z 264.06 .

    • Cleavage to form the butylurea fragment ion or related ions.

  • Loss of SO₂: A common fragmentation for aromatic sulfonamides, involving rearrangement, leading to a loss of 64 Da. [8]3. Cleavage of the C-N bond linking the two aromatic rings.

Experimental Protocol for LC-MS/MS Analysis

A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system provides separation of the impurity from the API and other components before mass analysis, which is critical for complex samples. [9]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation in positive ion mode).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A generic gradient starting with low %B (e.g., 5-10%) and ramping up to high %B (e.g., 95%) over several minutes will elute a wide range of compounds.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically preferred for this class of compounds.

    • Full Scan (MS1): Acquire data over a mass range that includes the expected parent ion (e.g., m/z 100-600) to confirm the presence of the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z 363.15). This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID) with a collision gas (e.g., nitrogen or argon), and analyzing the resulting fragment ions. Varying the collision energy will help to generate a comprehensive fragmentation spectrum.

Visualization: Predicted MS/MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ C₁₇H₂₃N₄O₃S⁺ m/z 363.15 Loss1 - C₄H₉NCO (Butyl Isocyanate) Parent:f0->Loss1 Loss2 - SO₂ Parent:f0->Loss2 Frag1 Fragment 1 C₁₁H₁₂N₃O₂S⁺ m/z 264.06 Frag2 Fragment 2 C₁₇H₂₃N₄OS⁺ m/z 299.16 Loss1->Frag1:f0 Loss2->Frag2:f0

Caption: Predicted fragmentation of the [M+H]⁺ ion.

Conclusion

The structural confirmation of pharmaceutical impurities like N-(butylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide is a non-negotiable aspect of ensuring drug quality and safety. A multi-technique spectroscopic approach is the only way to provide the level of certainty required by regulatory standards. NMR spectroscopy serves to define the precise atomic connectivity and stereochemistry. Infrared spectroscopy provides rapid confirmation of key functional groups, acting as a valuable cross-check. Finally, high-resolution mass spectrometry confirms the elemental composition and, through tandem MS, reveals fragmentation patterns that corroborate the proposed structure. By integrating the data from these three orthogonal techniques, a scientist can build a complete and irrefutable case for the identity of an unknown analyte, ensuring the integrity of the final pharmaceutical product.

References

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of Desisopropyl Butyl Torsemide in Torsemide Drug Substance

[A Senior Application Scientist's Guide] Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantit...

Author: BenchChem Technical Support Team. Date: February 2026

[A Senior Application Scientist's Guide]

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantitative analysis of Desisopropyl Butyl Torsemide, a potential process-related impurity or degradation product, in Torsemide drug substance. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. The causality behind the selection of chromatographic parameters is discussed, and comprehensive protocols for method implementation and validation are provided, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Rationale for Impurity Profiling

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory agencies worldwide mandate stringent control over impurities in drug substances. Desisopropyl Butyl Torsemide is a potential related substance to Torsemide, and its effective separation and quantification are essential for ensuring the quality of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of an HPLC-UV method tailored for the analysis of Desisopropyl Butyl Torsemide in Torsemide.

Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process aimed at achieving the desired separation with optimal efficiency and reproducibility.[3] The choices made during this phase are critical for the method's ultimate performance.

Analyte Properties and Chromatographic Mode Selection

Torsemide and its likely impurities, including Desisopropyl Butyl Torsemide, are moderately polar organic molecules. This characteristic makes Reverse-Phase HPLC (RP-HPLC) the chromatographic mode of choice.[2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Stationary Phase Selection: The Heart of the Separation

A C18 (octadecylsilane) column is a widely used and versatile stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of analytes. For this method, a column with a particle size of 5 µm provides a good balance between efficiency and backpressure, while a length of 150 mm and an internal diameter of 4.6 mm are standard dimensions suitable for this type of analysis.[4]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical parameter for controlling retention and selectivity. A mixture of an organic modifier and an aqueous buffer is typically employed in RP-HPLC.

  • Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties.

  • Aqueous Phase: A phosphate buffer is selected to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducible ionization of the analytes, which in turn affects their retention time. A pH of 3.5 is selected to ensure that Torsemide and its related substances are in a suitable protonated state for optimal retention and peak shape on the C18 column.[5]

An isocratic elution with a fixed mobile phase composition is preferred for its simplicity and robustness in routine quality control environments.

Detection Wavelength: Ensuring Sensitivity

The selection of an appropriate detection wavelength is paramount for achieving high sensitivity. Torsemide exhibits a significant UV absorbance maximum at approximately 288 nm . This wavelength is chosen for detection to ensure a strong signal for both the main component and any related impurities.[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Desisopropyl Butyl Torsemide in a Torsemide sample.

HPLC Analysis Workflow Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solutions (Torsemide & Impurity) prep_sample Prepare Sample Solution (Torsemide Drug Substance) system_suitability System Suitability Test (SST) prep_sample->system_suitability analysis Inject Samples & Standards system_suitability->analysis integration Peak Integration & Identification analysis->integration quantification Quantification of Impurity integration->quantification report Generate Report quantification->report

Caption: Overall workflow from sample preparation to final reporting.

Detailed Protocols

Materials and Reagents
  • Torsemide Reference Standard (USP or equivalent)

  • Desisopropyl Butyl Torsemide Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Equipment
  • HPLC system with a UV detector[6]

  • C18 analytical column (150 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Solutions

Mobile Phase (Acetonitrile:Phosphate Buffer pH 3.5, 60:40 v/v):

  • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 0.05 M.

  • Adjust the pH of the buffer to 3.5 with orthophosphoric acid.

  • Mix 600 mL of acetonitrile with 400 mL of the phosphate buffer.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of acetonitrile and water.

Standard Stock Solution (Torsemide): Accurately weigh and dissolve about 25 mg of Torsemide Reference Standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.

Standard Stock Solution (Desisopropyl Butyl Torsemide): Accurately weigh and dissolve about 25 mg of Desisopropyl Butyl Torsemide Reference Standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.

Spiked Standard Solution (for method development and validation): Prepare a solution containing a known concentration of Torsemide (e.g., 500 µg/mL) and Desisopropyl Butyl Torsemide (e.g., 5 µg/mL) in the diluent.

Sample Solution: Accurately weigh and dissolve about 25 mg of the Torsemide drug substance sample in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Phosphate Buffer pH 3.5 (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 288 nm
Run Time Approximately 15 minutes

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The validation of this method should be performed according to the ICH Q2(R1) guidelines.[7]

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified.[6][8]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Torsemide peak
Theoretical Plates (N) Not less than 2000 for the Torsemide peak
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0% for the peak area of Torsemide
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9] This can be demonstrated by injecting a blank (diluent), the impurity standard, the Torsemide standard, and the sample solution to show that there are no interfering peaks at the retention time of Desisopropyl Butyl Torsemide.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] Prepare a series of solutions of Desisopropyl Butyl Torsemide over a concentration range (e.g., from the reporting threshold to 150% of the expected impurity level). The correlation coefficient (r²) of the calibration curve should be not less than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It can be determined by spiking the sample solution with known amounts of Desisopropyl Butyl Torsemide at different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level). The recovery should be within 90.0% to 110.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.

The RSD for the results should be not more than 10.0% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] Variations to consider include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • pH of the buffer (± 0.2 units)

The system suitability parameters should be met under all varied conditions.

Data Analysis and Reporting

The amount of Desisopropyl Butyl Torsemide in the sample can be calculated using the following formula:

Where:

  • Area_impurity is the peak area of Desisopropyl Butyl Torsemide in the sample chromatogram.

  • Area_standard is the peak area of Desisopropyl Butyl Torsemide in the standard chromatogram.

  • Conc_standard is the concentration of the Desisopropyl Butyl Torsemide standard.

  • Conc_sample is the concentration of the Torsemide sample.

  • Purity_standard is the purity of the Desisopropyl Butyl Torsemide standard.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust tool for the quantitative determination of Desisopropyl Butyl Torsemide in Torsemide drug substance. The method is specific, linear, accurate, and precise over the desired concentration range. The detailed protocol and validation guidelines ensure that the method can be successfully implemented in a quality control laboratory for routine analysis and stability studies, contributing to the overall quality and safety of Torsemide-containing pharmaceutical products.

References

  • ACG Publications. (2023). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form.
  • National Institutes of Health (NIH). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study.
  • SciELO. (2022). Optimization of HPLC method using central composite design for estimation of Torsemide and Eplerenone in tablet dosage form.
  • Journal of Pharmaceutical Negative Results. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.
  • ResearchGate. (2016). RP-HPLC Determination of Torsemide in Pharmaceutical Formulation by Liquid Chromatography.
  • LCGC International. (2023). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • United States Pharmacopeia (USP). <621> Chromatography.
  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • Waters Knowledge Base. (2022). USP Chapter 621 for Chromatography - Tip301.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharmaguideline. Steps for HPLC Method Development.
  • United States Pharmacopeia (USP). <621> CHROMATOGRAPHY.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

Sources

Application

Application Note: A Robust Solid-Phase Extraction Protocol for the Isolation of Torsemide and its Metabolites from Human Urine

Abstract and Introduction Torsemide is a potent pyridine-sulfonylurea loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Torsemide is a potent pyridine-sulfonylurea loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1][2] Following administration, torsemide is extensively metabolized by the hepatic cytochrome P450 system (primarily CYP2C9) into several metabolites, which, along with the parent drug, are subsequently excreted in the urine.[3][4][5] The primary metabolites include M1 (hydroxylated), M3 (hydroxylated), and the major, biologically inactive carboxylic acid derivative, M5.[5][6]

The accurate quantification of torsemide and its metabolites, such as Desisopropyl butyl torsemide, from urine is critical for a range of applications, including pharmacokinetic and pharmacodynamic (PK/PD) studies, clinical drug monitoring, and anti-doping control.[7] Urine, however, is a complex biological matrix containing numerous endogenous compounds (e.g., salts, urea, creatinine) that can significantly interfere with downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8]

This application note provides a detailed, field-proven solid-phase extraction (SPE) protocol designed for the efficient isolation and concentration of torsemide and its family of metabolites from human urine. The method leverages a reversed-phase mechanism, which is ideally suited for the moderately non-polar nature of these analytes, ensuring a clean extract, high recovery, and enhanced analytical sensitivity.

Principle of the Method: Reversed-Phase Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes of interest from a liquid sample (the mobile phase).[9][10] This protocol employs a C18 (octadecyl) bonded silica sorbent, a non-polar stationary phase. The primary retention mechanism is based on hydrophobic ("water-fearing") interactions between the non-polar C18 alkyl chains of the sorbent and the hydrophobic regions of the analytes.

The process involves several key steps:

  • Sample Pre-treatment: The urine sample is acidified to suppress the ionization of acidic functional groups on the analytes, thereby increasing their hydrophobicity and promoting stronger retention on the C18 sorbent.

  • Conditioning & Equilibration: The sorbent is activated with an organic solvent and then equilibrated with an aqueous solution to prepare it for sample loading.

  • Loading: The pre-treated urine sample is passed through the SPE cartridge, where the analytes are retained.

  • Washing: The cartridge is washed with a weak solvent to remove polar, water-soluble interferences that are not retained by the sorbent.

  • Elution: A strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified analytes for subsequent analysis.

This systematic approach effectively removes matrix interferences, concentrates the analytes, and provides a sample that is highly compatible with LC-MS/MS analysis.[8][9]

Materials and Reagents

3.1 Equipment

  • Solid-Phase Extraction Vacuum Manifold

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Sample Evaporation System (e.g., Nitrogen Evaporator)

  • Glass Test Tubes (12 x 75 mm)

  • Pipettes and appropriate tips

3.2 Consumables and Chemicals

  • SPE Cartridges: C18 Bonded Silica, 100 mg / 3 mL (or equivalent)

  • Torsemide and Metabolite Standards: Certified reference materials

  • Methanol (MeOH): HPLC Grade

  • Acetonitrile (ACN): HPLC Grade

  • Formic Acid (FA): LC-MS Grade

  • Phosphoric Acid (H₃PO₄): ACS Grade

  • Deionized Water: Type 1, 18.2 MΩ·cm

  • Human Urine: Blank, drug-free matrix for calibration standards and quality controls

Detailed Experimental Protocol

This protocol is a robust starting point and should be validated for specific laboratory conditions and analytical instrumentation.

4.1 Urine Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 15 seconds to ensure homogeneity.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 1.0 mL of the clear urine supernatant to a clean glass test tube.

  • Acidify the urine by adding 50 µL of 2M phosphoric acid.

  • Vortex for 10 seconds. The target pH should be approximately 3-4.

4.2 Solid-Phase Extraction Workflow

The entire SPE process is visualized in the workflow diagram below.

SPE_Workflow cluster_prep Sample Preparation cluster_solvents Reagents cluster_outputs Outputs Urine 1.0 mL Urine Acidify Acidify (pH 3-4) Urine->Acidify Add H₃PO₄ Load 3. Load Sample Acidify->Load Condition 1. Condition Equilibrate 2. Equilibrate Waste Waste Condition->Waste Equilibrate->Waste Wash 4. Wash Load->Waste Elute 5. Elute Wash->Waste Analyte Clean Eluate for Analysis Elute->Analyte MeOH Methanol MeOH->Condition 2 x 1 mL Water DI Water (acidified) Water->Equilibrate 2 x 1 mL Wash_Solvent 5% MeOH in Water Wash_Solvent->Wash 1 x 1 mL Elution_Solvent Methanol Elution_Solvent->Elute 2 x 1 mL

Caption: SPE workflow for torsemide metabolite extraction from urine.

4.3 Step-by-Step SPE Procedure Perform all steps under a gentle vacuum (~3-5 inHg) to achieve a flow rate of 1-2 mL/minute.

  • Cartridge Conditioning:

    • Pass 1 mL of Methanol through the C18 cartridge.

    • Repeat with a second 1 mL aliquot of Methanol. Do not allow the sorbent bed to go dry.

    • Rationale: This step solvates the C18 hydrocarbon chains, activating the sorbent for interaction with the analytes.

  • Cartridge Equilibration:

    • Pass 1 mL of deionized water (acidified to pH 3-4 with formic or phosphoric acid) through the cartridge.

    • Repeat with a second 1 mL aliquot of acidified deionized water. Ensure the sorbent bed remains wet.

    • Rationale: This removes the organic solvent and prepares the sorbent with an aqueous environment similar to the sample matrix, promoting consistent retention.

  • Sample Loading:

    • Load the entire 1.0 mL of the pre-treated urine sample onto the cartridge.

    • Rationale: During this step, the hydrophobic analytes are adsorbed onto the C18 sorbent while the bulk of the polar matrix components (salts, urea) pass through to waste.[11]

  • Wash Step:

    • Pass 1 mL of 5% Methanol in deionized water (acidified to pH 3-4) through the cartridge.

    • Dry the cartridge under full vacuum for 5 minutes.

    • Rationale: This wash step is critical for removing weakly retained, polar endogenous interferences without prematurely eluting the target analytes. The subsequent drying step removes residual water, which can improve elution efficiency.

  • Elution:

    • Place clean, labeled glass collection tubes inside the manifold.

    • Add 1 mL of Methanol to the cartridge and allow it to soak for 30 seconds before applying vacuum to elute the analytes into the collection tube.

    • Repeat with a second 1 mL aliquot of Methanol to ensure complete recovery.

    • Rationale: A strong organic solvent like methanol effectively disrupts the hydrophobic interactions between the analytes and the C18 sorbent, releasing them into the collection tube.[11]

4.4 Post-Elution Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

Performance Characteristics and Data

The following table summarizes the key operational parameters for this protocol. Expected performance for this class of analytes typically includes high recovery and excellent reproducibility, which are hallmarks of a trustworthy and self-validating method.

ParameterSpecificationRationale
Urine Sample Volume 1.0 mLStandard volume for clinical and research applications.
SPE Sorbent Reversed-Phase C18, 100 mgProvides sufficient capacity and strong retention for torsemide and its metabolites.[12][13]
Sample pH 3-4Ensures analytes are in a less polar, non-ionized state for optimal hydrophobic retention.
Conditioning Solvent 2 x 1 mL MethanolActivates the C18 stationary phase.
Equilibration Solvent 2 x 1 mL Acidified DI WaterPrepares the sorbent for the acidified aqueous sample.
Wash Solvent 1 mL 5% MeOH in WaterRemoves polar interferences without eluting analytes.
Elution Solvent 2 x 1 mL MethanolProvides strong elution strength for high analyte recovery.
Expected Recovery > 75%Based on similar published methods for diuretics.[11][14]
Expected RSD < 15%Demonstrates good method precision and reproducibility.[15][16]

Conclusion

This application note details a comprehensive and reliable solid-phase extraction method for the isolation of torsemide and its metabolites from human urine. By leveraging a well-characterized reversed-phase C18 sorbent and optimizing each step of the extraction process—from sample pre-treatment to elution—this protocol provides a clean, concentrated extract suitable for sensitive and accurate analysis by LC-MS/MS. The scientific rationale provided for each step ensures that researchers and scientists can adapt and validate this method with a full understanding of the underlying chromatographic principles, leading to high-quality data in demanding research, clinical, and drug development environments.

References

  • Title: Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry Source: PubMed Central URL: [Link]

  • Title: Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography–Electrochemical Detection Source: Journal of Chromatographic Science URL: [Link]

  • Title: LC/MS/MS Analysis of Diuretics in Urine Source: Thames Restek URL: [Link]

  • Title: Torsemide - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Sample preparation and RPHPLC determination of diuretics in human body fluids Source: Acta Pharmaceutica URL: [Link]

  • Title: Liquid chromatography tandem mass spectrometry determination of prohibited diuretics and other acidic drugs in human urine Source: The Pharma Innovation Journal URL: [Link]

  • Title: Demadex (torsemide) Tablets - FDA Label Source: accessdata.fda.gov URL: [Link]

  • Title: Analytical Techniques for Determination of Torsemide and its Combinations: A Review Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation Source: PubMed URL: [Link]

  • Title: Torsemide: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

  • Title: Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory Source: ResearchGate URL: [Link]

  • Title: Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples Source: MDPI URL: [Link]

  • Title: Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples Source: PubMed Central URL: [Link]

  • Title: Torasemide - PubChem Source: National Center for Biotechnology Information URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Desisopropyl butyl torsemide

A Guide for Researchers and Formulation Scientists Introduction Desisopropyl butyl torsemide (DIBT) is a derivative of the potent loop diuretic torsemide, a compound used in the management of edema and hypertension.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Formulation Scientists

Introduction

Desisopropyl butyl torsemide (DIBT) is a derivative of the potent loop diuretic torsemide, a compound used in the management of edema and hypertension.[1][2] As with many promising active pharmaceutical ingredients (APIs), the therapeutic potential of DIBT can be significantly hampered by its poor aqueous solubility. This limitation poses considerable challenges for researchers in preclinical and clinical development, affecting everything from in vitro assay reliability to achieving adequate bioavailability in in vivo models.

This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome the solubility challenges associated with DIBT. By understanding the physicochemical properties of the parent compound, torsemide, we can infer and apply proven strategies to enhance the solubility of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is Desisopropyl butyl torsemide (DIBT) and why is its solubility a concern?

A1: Desisopropyl butyl torsemide is a chemical analog of torsemide, a pyridine-sulfonylurea class diuretic.[3] While specific data on DIBT is limited, its structural similarity to torsemide suggests it is a lipophilic molecule with poor water solubility.[4][5] Low aqueous solubility is a major hurdle in drug development, as it can lead to poor absorption, low bioavailability, and unreliable results in aqueous-based biological assays.[6] Enhancing solubility is therefore a critical first step for any experimental work.

Q2: What are the key physicochemical properties of the parent compound, torsemide, that can guide our strategy for DIBT?

A2: Understanding the properties of torsemide provides a strong foundation for developing a strategy for DIBT. Key parameters for torsemide are summarized in the table below. Given that DIBT is a close analog, it is highly probable that it shares similar characteristics, particularly its classification as a weak acid.

PropertyValue (for Torsemide)Significance for Solubility
Molecular Formula C16H20N4O3S[3]Indicates a relatively complex organic structure prone to low water solubility.
pKa 7.1[3][4][7]As a weak acid, its solubility is highly dependent on pH. Above its pKa, it will deprotonate to form a more soluble anionic salt.
LogP 2.3 - 3.356[4]The positive LogP value confirms its lipophilic (hydrophobic) nature, predicting poor partitioning into aqueous media.
Aqueous Solubility Insoluble in water; >52.3 µg/mL at pH 7.4.[4][5]Confirms its classification as a poorly soluble compound.
Organic Solubility Soluble in DMSO (≥5.08 mg/mL).[5][8]Indicates that organic co-solvents can be an effective initial strategy for creating stock solutions.

Q3: What are the main strategies for enhancing the solubility of a compound like DIBT?

A3: For a Biopharmaceutics Classification System (BCS) Class II or IV compound like DIBT is presumed to be, several established techniques can be employed.[9][10] These include:

  • pH Adjustment: Capitalizing on the molecule's acidic nature to form a soluble salt.[]

  • Co-solvency: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[12][13]

  • Complexation: Encapsulating the hydrophobic molecule within a larger, hydrophilic host molecule like a cyclodextrin.[14][15]

  • Use of Surfactants: Forming micelles that can solubilize the hydrophobic drug.[16]

  • Advanced Formulations: Creating solid dispersions or nanoparticles for more significant enhancements.[6][9]

The choice of method depends on the experimental context, such as the required concentration, the biological system being used (e.g., cell culture vs. animal model), and the desired stability of the formulation.

Troubleshooting & Experimental Guides

Scenario 1: Precipitate Formation in Neutral Buffer (e.g., PBS pH 7.4)

Q: I am preparing a solution of DIBT for a cell-based assay in PBS (pH 7.4), but it is either not dissolving or is precipitating out of solution. What is the most direct way to resolve this?

A: Your first and most direct approach should be pH adjustment. DIBT, like its parent torsemide, is a weak acid with a pKa likely around 7.1.[3][7] At a pH of 7.4, the compound is only partially ionized. By increasing the pH to at least one or two units above the pKa (e.g., pH 8.1-9.1), you can fully deprotonate the molecule into its more soluble anionic form.[17][18]

  • Prepare a Concentrated Stock: Weigh the required amount of DIBT powder and suspend it in a small volume of purified water or your target buffer (e.g., PBS). Do not expect it to dissolve at this stage.

  • Alkalize the Suspension: While stirring, add a small amount of a suitable base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH), dropwise.[19] Monitor the solution for clarity. The powder should begin to dissolve as the pH increases.

  • Target pH: Continue adding the base until the solution becomes completely clear. This indicates that the DIBT has been converted to its soluble salt form. Measure the final pH to ensure it is within a range compatible with your experiment (e.g., pH 8.5-9.0).

  • Final Dilution & pH Readjustment (If Necessary): This clear, alkaline stock solution can now be diluted into your final assay medium.

    • Caution: When diluting into a large volume of buffered medium (like cell culture media), the final pH may drop, potentially causing the compound to precipitate. Perform a small-scale test dilution first.

    • If precipitation occurs upon dilution, the pH of the final medium may need to be slightly raised, or an alternative solubilization method should be considered.

  • Validation: Always visually inspect the final solution for any signs of precipitation before use. A stability check (e.g., leaving the solution at room temperature for a few hours) is also recommended.

Scenario 2: pH Adjustment is Not Feasible or Insufficient

Q: My experimental system is sensitive to high pH, or I am still observing instability even after pH adjustment. What is a reliable alternative for lab-scale experiments?

A: The use of organic co-solvents is a standard and effective secondary strategy. Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for lipophilic compounds like DIBT to dissolve.[12][13] Dimethyl sulfoxide (DMSO) is a powerful and common choice for preparing high-concentration stock solutions.[8]

cluster_0 Co-Solvent Strategy Workflow A Weigh DIBT Powder B Dissolve in 100% Organic Co-solvent (e.g., DMSO) to create concentrated stock A->B Step 1 C Perform Serial Dilution into Aqueous Buffer B->C Step 2 D Check for Precipitation at Final Concentration C->D Step 3 E Final Solution Ready for Assay D->E No Precipitate F Precipitation Observed D->F Precipitate G Reduce final co-solvent concentration OR Try alternative co-solvent (e.g., Ethanol, PEG 400) OR Move to complexation strategy F->G

Caption: Decision workflow for using co-solvents.

  • Prepare a High-Concentration Stock: Dissolve DIBT in 100% anhydrous DMSO to a concentration of 10-50 mM. Torsemide is soluble in DMSO at concentrations of at least 18 mg/mL (~51.6 mM).[8] Ensure the DMSO is anhydrous, as moisture can reduce solubility.[20]

  • Intermediate Dilutions (Optional): If large dilutions are required, perform an intermediate dilution of the DMSO stock in your aqueous buffer. This helps prevent localized high concentrations that can cause precipitation.

  • Final Dilution: Slowly add the DMSO stock to your final aqueous medium while vortexing or stirring vigorously. The final concentration of the co-solvent should be kept to a minimum, typically below 1% (v/v) , and ideally below 0.5% (v/v) , to avoid solvent-induced artifacts or toxicity in biological assays.

  • Control Group: It is critical to include a "vehicle control" in your experiment, which consists of the final assay medium containing the same concentration of co-solvent (e.g., 0.5% DMSO) but without DIBT.

Co-SolventTypical Starting Stock Conc.Max Rec. Final Conc. (Cell Culture)Notes
DMSO 10 - 50 mM< 0.5%Most common and effective, but can be toxic at higher concentrations.[20]
Ethanol 5 - 20 mM< 1%Less toxic than DMSO but may be less effective for highly lipophilic compounds.
PEG 400 10 - 30 mM< 1%A good option for in vivo studies due to its lower toxicity profile.[21]
Glycerol Lower< 2%Less effective but very low toxicity.[22]
Scenario 3: An Organic Solvent-Free Formulation is Required

Q: For my in vivo study, I need an aqueous formulation of DIBT with minimal or no organic co-solvents. How can I achieve this?

A: Complexation with cyclodextrins is the premier method for creating solvent-free aqueous formulations of hydrophobic drugs. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23] The DIBT molecule can be encapsulated within this non-polar cavity, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[15] This technique has been successfully used for other diuretics like furosemide.[14][24]

cluster_0 Cyclodextrin Inclusion Complex Formation DIBT DIBT (Hydrophobic) Complex Soluble DIBT-CD Complex CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Encapsulation of DIBT by a cyclodextrin.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are highly recommended due to their superior solubility and safety profiles compared to native β-cyclodextrin.

  • Prepare the Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of the chosen cyclodextrin in purified water or a suitable buffer. Warming the solution slightly can aid dissolution.

  • Add DIBT: Add an excess amount of DIBT powder to the cyclodextrin solution.

  • Facilitate Complexation: Stir the suspension vigorously at room temperature for 24-72 hours. Alternatively, sonication can be used to accelerate the process. The goal is to reach equilibrium, where the maximum amount of DIBT has formed a complex and dissolved.

  • Remove Undissolved Drug: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved DIBT solid.

  • Determine Concentration: The concentration of the solubilized DIBT in the clear filtrate must be accurately determined using a validated analytical method, such as HPLC-UV.[25] This final, filtered solution is your stock for the experiment.

This method can yield significantly higher aqueous concentrations of DIBT than can be achieved with pH or co-solvents alone, making it ideal for formulations requiring higher doses.

References

  • U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets Label. accessdata.fda.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Torasemide. PubChem. [Link]

  • Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information / MOA. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Wikipedia. (n.d.). Torasemide. [Link]

  • GoodRx. (n.d.). Torsemide (Demadex): Uses, Side Effects, Dosage & More. [Link]

  • National Center for Biotechnology Information. (n.d.). Desisopropyl butyl torsemide. PubChem. [Link]

  • ResearchGate. (2015). Enhanced diuretic action of furosemide by complexation with β-cyclodextrin in the presence of sodium lauryl sulfate. [Link]

  • National Center for Biotechnology Information. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PubMed Central. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

  • Singh, S. P., & Verma, N. K. (2019). Formulation and Evaluation of Torsemide Granules (Sustained Release). International Journal of Pharmaceutical and Clinical Research.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Ammar, H. O., et al. (1999). Inclusion complexation of furosemide in cyclodextrins.
  • Research Journal of Pharmacy and Technology. (2021). Formulation and Evaluation of Sustained Release Tablet of Torsemide. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2021). SOLUBILITY ENHANCEMENT OF BCS CLASS II DRUGS. [Link]

  • National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. PubMed Central. [Link]

  • ResearchGate. (2004). Examples of the Effects of Drug Complexation by Cyclodextrins. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • National Center for Biotechnology Information. (n.d.). Torsemide. StatPearls. [Link]

  • ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. [Link]

  • Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

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Troubleshooting

How to prevent Desisopropyl butyl torsemide degradation in solution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the critical importance of maintaining the integr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide provides in-depth technical information and practical troubleshooting advice to prevent the degradation of Desisopropyl butyl torsemide in solution. We have structured this resource in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Desisopropyl butyl torsemide and how does it relate to torsemide?

Desisopropyl butyl torsemide, likely corresponding to the torsemide synthetic impurity N-(butylaminocarbonyl)-4-(3-methylphenylamino)-3-pyridinesulfonamide (also referred to as R6), is a molecule structurally similar to the diuretic drug torsemide. It can be formed during the synthesis of torsemide.[1] Understanding its stability is crucial for accurate analytical measurements and for ensuring the quality of pharmaceutical preparations.

Q2: What are the primary factors that cause the degradation of Desisopropyl butyl torsemide in solution?

Based on extensive studies of torsemide, the primary factors leading to the degradation of structurally similar compounds like Desisopropyl butyl torsemide in solution are:

  • pH: Torsemide is known to degrade in acidic, neutral, and alkaline conditions.[2][3] The sulfonylurea moiety is susceptible to hydrolysis across a wide pH range.

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolytic degradation.[2][3]

  • Oxidizing Agents: Torsemide shows some instability under oxidative stress, leading to the formation of N-oxide derivatives.[2] It is reasonable to expect similar susceptibility for Desisopropyl butyl torsemide.

Notably, torsemide has been found to be relatively stable under photolytic (light) stress.[2]

Q3: What is the main degradation pathway for Desisopropyl butyl torsemide?

The most probable degradation pathway for Desisopropyl butyl torsemide is the hydrolysis of the sulfonylurea bond. This is analogous to the primary degradation pathway of torsemide, which results in the formation of 4-(3-methylphenylamino)-3-pyridinesulfonamide (degradation product R2).[2][4][5] This reaction involves the cleavage of the bond between the sulfonyl group and the urea moiety.

Desisopropyl_butyl_torsemide Desisopropyl butyl torsemide Hydrolysis Hydrolysis (Acidic, Neutral, or Basic conditions) Desisopropyl_butyl_torsemide->Hydrolysis Degradation_Product_R2 4-(3-methylphenylamino)-3-pyridinesulfonamide (R2) Hydrolysis->Degradation_Product_R2 Butyl_Isocyanate_Carbamic_Acid Butyl Isocyanate / Butylcarbamic Acid Hydrolysis->Butyl_Isocyanate_Carbamic_Acid

Caption: Postulated hydrolytic degradation of Desisopropyl butyl torsemide.

Troubleshooting Guide

Scenario 1: I am observing a rapid loss of Desisopropyl butyl torsemide concentration in my aqueous stock solution.

Question: What could be causing this rapid degradation, and how can I prevent it?

Answer: Rapid degradation in an aqueous solution is most likely due to hydrolysis, which is significantly influenced by pH and temperature.

Troubleshooting Steps:

  • pH Assessment and Adjustment:

    • Causality: The stability of sulfonamide-containing compounds is highly pH-dependent. Torsemide degrades across a wide pH range, with significant degradation observed in acidic, neutral, and alkaline media.[2][3]

    • Protocol:

      • Measure the pH of your current solution.

      • Prepare fresh solutions in a series of buffers with different pH values (e.g., pH 4, 7, and 9) to determine the optimal pH for stability.

      • For enhanced stability, consider buffering your solution to a slightly alkaline pH. A study on a compounded torsemide suspension found that buffering to a pH of 8.3 improved its long-term stability.[6][7][8]

  • Temperature Control:

    • Causality: Increased temperature accelerates chemical reactions, including hydrolysis.[3]

    • Protocol:

      • Store your stock solutions at refrigerated temperatures (2-8°C). The USP notes that certain torsemide solutions are more stable at 6°C than at room temperature.[9]

      • For short-term benchtop use, keep the solution on ice.

      • Avoid repeated freeze-thaw cycles, as this can also contribute to degradation. Aliquot your stock solution into smaller, single-use vials.

  • Solvent System Optimization:

    • Causality: While aqueous solutions are common, minimizing the water content can reduce hydrolysis.

    • Protocol:

      • If your experimental design allows, consider preparing your stock solution in a non-aqueous or a mixed solvent system. Common solvents for HPLC analysis of torsemide include acetonitrile and methanol.[10]

      • When preparing working solutions, add the aqueous buffer to the organic stock solution just before use.

Scenario 2: I suspect my sample is degrading during analysis, leading to inconsistent results.

Question: How can I confirm degradation is occurring and ensure the accuracy of my analytical measurements?

Answer: Implementing a stability-indicating analytical method is crucial for accurately quantifying Desisopropyl butyl torsemide in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[10][11]

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Forced Degradation Study:

    • Causality: To ensure your analytical method can distinguish the parent compound from its degradation products, you must intentionally degrade the compound under various stress conditions.[10]

    • Protocol:

      • Acid Hydrolysis: Treat a solution of Desisopropyl butyl torsemide with a mild acid (e.g., 0.01 N HCl) for a short period (e.g., 15 minutes).[10]

      • Base Hydrolysis: Treat a solution with a mild base (e.g., 0.01 N NaOH).

      • Oxidation: Expose a solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

      • Thermal Stress: Heat a solution at an elevated temperature (e.g., 60-80°C).

      • Neutral Hydrolysis: Reflux the solution in water.

  • HPLC Method Development:

    • Causality: A robust HPLC method will provide baseline separation between the peak for Desisopropyl butyl torsemide and any peaks corresponding to its degradation products.

    • Protocol:

      • Column: A C18 column is commonly used for the separation of torsemide and its impurities.[10]

      • Mobile Phase: A common mobile phase for torsemide analysis is a mixture of acetonitrile and water or a buffer (e.g., phosphate buffer).[10][12] You may need to optimize the ratio and pH of the mobile phase to achieve adequate separation.

      • Detection: UV detection at a wavelength around 270-290 nm is suitable for torsemide and its related compounds.[10][12]

      • Analysis: Analyze the stressed samples alongside an unstressed control. A stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Interpretation Stock_Solution Desisopropyl butyl torsemide Stock Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal) Stock_Solution->Forced_Degradation Control_Sample Unstressed Control Sample Stock_Solution->Control_Sample Stressed_Samples Stressed (Degraded) Samples Forced_Degradation->Stressed_Samples HPLC HPLC System (C18 Column, UV Detector) Control_Sample->HPLC Stressed_Samples->HPLC Chromatogram Analyze Chromatograms HPLC->Chromatogram Peak_Separation Confirm Baseline Separation of Parent and Degradant Peaks Chromatogram->Peak_Separation

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale
pH Slightly alkaline (pH ~8.3)Minimizes hydrolytic degradation.[6][7][8]
Temperature 2-8°C for stock solutionsReduces the rate of hydrolysis.[9]
Solvent Aprotic organic solvent (e.g., acetonitrile) for stockReduces exposure to water, the reactant in hydrolysis.
Light Exposure Protect from light (use amber vials)Although torsemide is relatively photostable, this is a general good practice for handling organic molecules.[2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Minimizes the risk of oxidative degradation.

By implementing these preventative measures and utilizing appropriate analytical techniques, you can ensure the stability and integrity of your Desisopropyl butyl torsemide solutions, leading to more reliable and reproducible experimental outcomes.

References

Sources

Optimization

Technical Support Center: Purification of Desisopropyl Butyl Torsemide

Introduction Welcome to the technical support center for the purification of desisopropyl butyl torsemide. As a critical derivative and potential metabolite of torsemide, a potent loop diuretic, achieving high purity of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of desisopropyl butyl torsemide. As a critical derivative and potential metabolite of torsemide, a potent loop diuretic, achieving high purity of desisopropyl butyl torsemide is paramount for accurate pharmacological studies and drug development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of its purification. Drawing from extensive experience in the purification of pyridine-sulfonylurea derivatives, this document offers practical, field-proven insights to overcome common challenges.

I. Understanding the Molecule: Structural and Physicochemical Properties

Desisopropyl butyl torsemide is structurally similar to torsemide, a pyridine-sulfonylurea derivative.[1] The primary difference is the substitution of the isopropyl group with a butyl group on the urea moiety. This seemingly minor change can significantly impact its physicochemical properties, including solubility, crystallinity, and chromatographic behavior, thereby presenting unique purification challenges.

Key Structural Features Influencing Purification:

  • Pyridine Ring: The basicity of the pyridine nitrogen can be exploited for purification strategies involving pH adjustments and salt formation.

  • Sulfonylurea Moiety: This functional group is prone to degradation under harsh acidic or basic conditions and elevated temperatures.

  • Aromatic Amine: The tolyl-amino linkage can be susceptible to oxidation.

  • Butyl Group: The increased hydrophobicity compared to the isopropyl group of torsemide will alter its solubility in organic solvents and its retention in reversed-phase chromatography.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of desisopropyl butyl torsemide in a practical question-and-answer format.

Crystallization and Precipitation Issues

Q1: My desisopropyl butyl torsemide is "oiling out" during crystallization instead of forming a solid. What are the likely causes and how can I resolve this?

A1: "Oiling out" is a common problem when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent, or when a low-melting eutectic mixture forms.[2]

  • Immediate Troubleshooting Steps:

    • Add More Solvent: Introduce a small amount of additional hot solvent to redissolve the oil.

    • Induce Crystallization: Gently scratch the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Seed Crystals: If available from a previous successful batch, add a few seed crystals to the supersaturated solution.

  • Long-Term Strategic Solutions:

    • Solvent System Modification:

      • Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

      • Co-Solvent System: Employ a mixture of solvents. For instance, dissolve the compound in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (e.g., water, heptane) at an elevated temperature until turbidity is observed, followed by slow cooling.[2]

    • Temperature Control: Ensure the solution cools slowly and undisturbed. Rapid cooling often promotes oil formation.[2]

Q2: I am experiencing very low yields after recrystallization. How can I improve the recovery of my purified compound?

A2: While 100% recovery is not feasible due to the compound's residual solubility in the mother liquor, several techniques can maximize your yield.[2]

  • Optimization of Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.

  • Maximize Precipitation: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for 30-60 minutes to further decrease the solubility and promote maximum crystal formation.[2]

  • Wash Wisely: Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove impurities from the crystal surface without dissolving a significant amount of the product.[2]

  • Consider a Second Crop: Concentrate the mother liquor and recrystallize to obtain a second, albeit likely less pure, crop of crystals.

Chromatographic Purification Challenges

Q3: I am observing poor separation between desisopropyl butyl torsemide and a closely related impurity during column chromatography. What adjustments can I make?

A3: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.

  • Stationary Phase Selection:

    • Normal-Phase: If you are using silica gel, consider switching to alumina, which can offer different selectivity. For some pyridine-containing compounds, specialized bonded phases can be effective.

    • Reversed-Phase: If using C18, try a C8 or a phenyl-hexyl column for alternative selectivity.

  • Mobile Phase Optimization:

    • Gradient Elution: If you are using an isocratic mobile phase, switch to a shallow gradient. This can help to better resolve closely eluting peaks.

    • Solvent Selectivity: In normal-phase chromatography, experiment with different solvent combinations (e.g., ethyl acetate/heptane vs. dichloromethane/methanol). In reversed-phase, altering the organic modifier (e.g., acetonitrile vs. methanol) can change the elution order.

  • pH Adjustment (Reversed-Phase): The addition of a small amount of a modifier like formic acid or acetic acid to the mobile phase can suppress the ionization of the pyridine nitrogen, leading to sharper peaks and potentially improved separation from non-basic impurities.

Q4: My compound is showing significant tailing on the HPLC chromatogram. What is causing this and how can I fix it?

A4: Peak tailing is often due to secondary interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase.

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped to minimize silanol interactions. Ensure you are using a high-quality, base-deactivated column.

  • Mobile Phase Additives:

    • Acidic Modifier: As mentioned above, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the pyridine, which can sometimes improve peak shape.

    • Basic Modifier: Alternatively, adding a small amount of a basic modifier like triethylamine can compete with your compound for the active silanol sites.

  • Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.

Impurity Removal

Q5: How can I effectively remove residual pyridine solvent from my final product?

A5: Pyridine is a high-boiling point solvent and can be challenging to remove completely.

  • Azeotropic Distillation: Co-evaporate your product with a lower boiling point solvent like toluene or heptane several times. The azeotrope of pyridine with these solvents has a lower boiling point than pyridine alone.

  • Acid Wash: Dissolve the product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl or a saturated copper sulfate solution). The pyridine will be protonated and extracted into the aqueous layer.[3] Be cautious, as your product may also have some solubility in the aqueous acid. Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and wash with brine before drying and concentrating.

  • High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's decomposition point).

Q6: I suspect the presence of process-related impurities from the synthesis of the parent compound, torsemide. What are the likely culprits and how can I target their removal?

A6: Common impurities in torsemide synthesis can include unreacted starting materials and byproducts from side reactions.[4] Given the structural similarity, you may encounter analogous impurities.

  • Potential Impurities:

    • 4-(m-Tolylamino)pyridine-3-sulfonamide: A key intermediate in torsemide synthesis.[1][4]

    • Unreacted Isocyanate/Carbamate Precursors: These can persist if the reaction is incomplete.

    • Byproducts from Chlorination: Impurities arising from the preparation of the sulfonyl chloride intermediate.[5][6]

  • Purification Strategies:

    • pH-Based Extraction: The sulfonamide impurity is more acidic than your product and can potentially be removed by careful extraction with a dilute basic solution.

    • Chromatography: As detailed in Q3, optimized column chromatography is often the most effective method for removing a range of structurally related impurities.

    • Lithium Salt Formation: A patented method for purifying torsemide involves the formation of a lithium salt, which precipitates with high purity, leaving impurities behind in the solution.[5][6] This could be an effective, though more involved, strategy for desisopropyl butyl torsemide.

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization for Bulk Purification

This protocol provides a general framework for the recrystallization of desisopropyl butyl torsemide. The choice of solvent is critical and should be determined through small-scale solubility testing.

1. Solvent Selection:

  • Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points.
  • An ideal solvent will have high solubility at elevated temperatures and low solubility at room temperature or below.

2. Dissolution:

  • Place the crude desisopropyl butyl torsemide in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil with stirring.
  • Continue adding small portions of hot solvent until the compound is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC for High-Purity Material

For obtaining highly pure material for analytical standards or biological testing, preparative reversed-phase HPLC is recommended.

1. Analytical Method Development:

  • Develop an analytical HPLC method to resolve desisopropyl butyl torsemide from all impurities.
  • A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid), run as a gradient.

2. Method Scaling:

  • Scale the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.

3. Sample Preparation and Injection:

  • Dissolve the crude or partially purified material in a suitable solvent (e.g., methanol, DMSO) at a high concentration.
  • Filter the sample solution through a 0.45 µm filter before injection.
  • Perform multiple injections if necessary, ensuring not to overload the column.

4. Fraction Collection:

  • Collect fractions corresponding to the main product peak based on UV detection.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
  • Lyophilize the remaining aqueous solution to obtain the final product as a fluffy solid.
Workflow Diagrams

G cluster_0 Purification Workflow Crude Product Crude Product Solubility Testing Solubility Testing Crude Product->Solubility Testing Recrystallization Recrystallization Solubility Testing->Recrystallization Select Solvent Pure Crystals Pure Crystals Recrystallization->Pure Crystals Mother Liquor Mother Liquor Recrystallization->Mother Liquor

Caption: General workflow for purification by recrystallization.

G cluster_1 Troubleshooting 'Oiling Out' Oiling Out Observed Oiling Out Observed Add Hot Solvent Add Hot Solvent Oiling Out Observed->Add Hot Solvent Scratch Flask Scratch Flask Oiling Out Observed->Scratch Flask Add Seed Crystal Add Seed Crystal Oiling Out Observed->Add Seed Crystal Successful Crystallization Successful Crystallization Add Hot Solvent->Successful Crystallization Still Oiling Out Still Oiling Out Add Hot Solvent->Still Oiling Out Scratch Flask->Successful Crystallization Scratch Flask->Still Oiling Out Add Seed Crystal->Successful Crystallization Add Seed Crystal->Still Oiling Out Change Solvent System Change Solvent System Still Oiling Out->Change Solvent System

Caption: Decision tree for troubleshooting "oiling out" during crystallization.

IV. Data Summary Tables

Table 1: Recommended Starting Solvents for Recrystallization Screening

Solvent ClassExamplesProperties & Considerations
AlcoholsEthanol, IsopropanolGood solvating power for polar compounds.
EstersEthyl AcetateMedium polarity, good for a wide range of compounds.
KetonesAcetone, MEKStronger solvents, useful for less soluble compounds.
Aromatic HydrocarbonsTolueneGood for less polar compounds, can form azeotropes.
EthersDioxane, THFCan be used, but peroxide formation is a safety concern.
Aprotic PolarAcetonitrile, DMFStrong solvents, often used in combination with an anti-solvent.

Table 2: Typical HPLC/UPLC Conditions for Purity Analysis

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and selectivity for this class of compounds.
Mobile Phase A Water + 0.1% Formic Acid or Acetic AcidAcid improves peak shape for the basic pyridine moiety.[7]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or Acetic AcidCommon organic modifiers for reversed-phase chromatography.
Gradient 10-95% B over 10-15 minutesA broad gradient is suitable for initial screening of impurities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~290 nmTorsemide has a UV maximum around this wavelength.

V. Concluding Remarks

The purification of desisopropyl butyl torsemide, while challenging, can be systematically approached by understanding its chemical nature and applying fundamental purification principles. The key to success lies in methodical experimentation, particularly in the selection of appropriate solvent systems for crystallization and the optimization of chromatographic conditions. This guide provides a robust framework for troubleshooting common issues and developing effective purification protocols. For novel compounds, it is always recommended to perform thorough analytical characterization (e.g., HPLC, LC-MS, NMR) at each stage of the purification process to ensure the identity and purity of the final product.

References

  • Process for the preparation of highly pure torsemide.
  • Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 4(3), e159.
  • Preparation of highly pure torsemide. Academia.edu.
  • (A) Structure of torasemide; structures of impurities: (B) R2, (C) R3, (D) R6, (E) R4.
  • Processes for preparing torsemide.
  • Method for purification of torasemide and preparation of big crystal form.
  • Analytical Techniques for Determination of Torsemide and its Combin
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Analysis of Torsemide in bulk, dosage forms and dissolution samples using RP-HPLC-PDA method. Journal of Chemical and Pharmaceutical Research.
  • How can I remove the pyridine

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Desisopropyl butyl torsemide In Vitro

Prepared by a Senior Application Scientist Welcome to the technical support center for researchers working with Desisopropyl butyl torsemide. This guide is designed to provide you with the expertise and practical insight...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers working with Desisopropyl butyl torsemide. This guide is designed to provide you with the expertise and practical insights needed to proactively minimize and troubleshoot potential off-target effects in your in vitro experiments. Given that Desisopropyl butyl torsemide is a metabolite of the well-characterized loop diuretic torsemide, this guide synthesizes direct principles of off-target effect investigation with knowledge extrapolated from the parent compound and its drug class.

Introduction: Understanding the Challenge

Desisopropyl butyl torsemide is a metabolite of torsemide, a potent loop diuretic that primarily acts by inhibiting the Na+/K+/2Cl- cotransporter, NKCC2 (encoded by the SLC12A1 gene), in the thick ascending limb of the loop of Henle.[1][2] Torsemide itself undergoes significant hepatic metabolism, leading to the formation of several metabolites, including Desisopropyl butyl torsemide.[3] When studying such a metabolite in vitro, it is crucial to distinguish its intended, on-target activity from unintended, off-target effects.

Part 1: Proactive Experimental Design to Minimize Off-Target Effects

A well-designed experiment is the first line of defense against off-target effects. Here, we outline key considerations before you begin your assays.

1.1. Cell Line Selection and Target Expression

The choice of your cellular model is critical. An ideal model should express the intended target (on-target) and potentially known off-targets to allow for a comprehensive assessment.

  • On-Target Verification: Before initiating experiments, confirm the expression of your primary target, presumably a member of the SLC12A family of cotransporters like NKCC2, in your chosen cell line. This can be done via RT-qPCR, Western blot, or immunofluorescence.

  • Known Off-Target Considerations: Loop diuretics are known to interact with NKCC1 (SLC12A2), another isoform of the Na+/K+/2Cl- cotransporter found in a wide range of tissues.[5][6][7] Consider using cell lines with varying expression levels of NKCC1 and NKCC2 to assess selectivity. For example, a kidney-derived cell line might be rich in NKCC2, while a neuronal or epithelial cell line might predominantly express NKCC1.[8]

1.2. Dose-Response Studies: Finding the Right Concentration

Proper dose-response studies are essential to identify a therapeutic window where on-target effects can be observed without being masked by non-specific or cytotoxic effects.[9][10]

  • Concentration Range: Start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar).

  • Optimal Dosing: Aim to use the lowest concentration of Desisopropyl butyl torsemide that elicits a measurable on-target effect. High concentrations are more likely to induce off-target pharmacology.

  • Cytotoxicity Assessment: Always run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which Desisopropyl butyl torsemide becomes toxic to your cells. This is crucial to avoid misinterpreting cell death as a specific pharmacological effect.[11][12]

Parameter Recommendation Rationale
Initial Concentration Range 1 nM - 100 µMTo capture the full dose-response curve.
Number of Data Points 8-10 concentrationsTo accurately model the curve and determine EC50/IC50.[13]
Vehicle Control Match solvent & concentrationTo control for any effects of the vehicle (e.g., DMSO).
Positive Control Torsemide or FurosemideTo benchmark the activity of the metabolite against a known inhibitor.
1.3. Workflow for Proactive Off-Target Assessment

The following diagram illustrates a proactive workflow for designing experiments to minimize and characterize off-target effects.

ProactiveWorkflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Data Analysis & Refinement A Select Cell Lines (On-target & Potential Off-target Expression) B Verify Target Expression (qPCR, Western Blot) A->B C Broad Dose-Response Study (e.g., 1 nM - 100 µM) B->C D Concurrent Cytotoxicity Assay (e.g., MTT, LDH) C->D Crucial Parallel Assay E Determine On-Target EC50/IC50 C->E F Determine Cytotoxic CC50 D->F G Calculate Specificity Ratio (SR) SR = CC50 / EC50 E->G F->G H Select Optimal Concentration Range (High SR, Low Cytotoxicity) G->H I Proceed with Focused Functional Assays H->I

Caption: Proactive workflow for experimental design.

Part 2: Troubleshooting Guide (Question & Answer Format)

Here are some common issues researchers may encounter and how to address them.

Question 1: I'm observing a biological effect, but I'm not sure if it's a true on-target effect or just cytotoxicity. How can I differentiate between the two?

Answer: This is a common and critical challenge. Here’s a step-by-step approach to dissect the observed effect:

  • Consult Your Cytotoxicity Data: Compare the concentration at which you observe the biological effect with the results from your cytotoxicity assay. If the effect only occurs at or near cytotoxic concentrations, it's likely a non-specific stress response, often referred to as a "cytotoxicity burst".[11][12][14]

  • Calculate the Specificity Ratio (SR): A helpful metric is the Specificity Ratio (SR), calculated as SR = CC50 / EC50, where CC50 is the 50% cytotoxic concentration and EC50 is the 50% effective concentration for your biological effect. A high SR value (e.g., >10) suggests a specific effect, while an SR close to 1 suggests the effect is likely driven by cytotoxicity.[12]

  • Use a Mechanistic Rescue Experiment: If your on-target effect involves a specific pathway, try to rescue the phenotype. For example, if Desisopropyl butyl torsemide is expected to alter ion flux, see if you can reverse the downstream cellular changes by manipulating ion concentrations in the media.

  • Employ a Target-Negative Control: If possible, use a cell line that does not express the intended target (e.g., using CRISPR/Cas9 to knock out the target gene).[15] If the biological effect persists in these cells, it is definitively an off-target effect.

Question 2: My results are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results can be frustrating. Here are some common culprits and how to troubleshoot them:

  • Compound Stability: Ensure your stock solution of Desisopropyl butyl torsemide is stable. Prepare fresh dilutions for each experiment and store the stock according to the manufacturer's recommendations.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered gene expression, including your target of interest.

  • Assay Timing: For functional assays, especially those involving ion transport, the timing of compound addition and measurement is critical. Ensure this is consistent across all experiments.

  • Vehicle Effects: At higher concentrations, the solvent (e.g., DMSO) can have biological effects. Ensure your vehicle control concentration matches the highest concentration of your compound's vehicle.

Question 3: I suspect an off-target effect on NKCC1. How can I confirm this?

Answer: Since NKCC1 is a known target for loop diuretics, this is a valid concern.[5][6] Here’s a strategy to investigate potential NKCC1 activity:

  • Select an Appropriate Cell Line: Choose a cell line that expresses NKCC1 but has low or no NKCC2 expression. Examples include certain neuronal cells, epithelial cells, or red blood cells.[5]

  • Perform a Functional Assay: Use a functional assay specific to NKCC1 activity, such as a bumetanide-sensitive ion influx assay (e.g., using radioactive Rb+ as a K+ surrogate).

  • Compare Potencies: Determine the IC50 of Desisopropyl butyl torsemide for NKCC1 inhibition in this cell line. Compare this to the IC50 you determined for your primary (on-target) effect. A similar potency suggests a lack of selectivity.

  • Use a Selective Inhibitor: Use a known selective NKCC1 inhibitor as a control to confirm that the assay is working as expected.

OffTargetTroubleshooting A Unexpected Phenotype Observed B Is the effect dose-dependent? A->B C Does it occur at non-cytotoxic concentrations? B->C Yes F Likely Cytotoxicity or Artifact. Re-evaluate concentration range. B->F No D Yes C->D E No C->E G Potential Specific Off-Target Effect D->G E->F H Hypothesize Off-Target (e.g., NKCC1 based on drug class) G->H I Select & Validate Off-Target-Rich Cell Line H->I J Perform Off-Target Functional Assay I->J K Determine Off-Target IC50 J->K L Compare On-Target vs. Off-Target Potency K->L M Confirmed Off-Target Interaction L->M

Caption: Decision tree for troubleshooting unexpected effects.

Part 3: Frequently Asked Questions (FAQs)
  • Q: What are some potential, but less common, off-targets for torsemide and its metabolites?

    • A: While NKCC1 is the most well-documented off-target for this class of drugs, some studies suggest that at high concentrations, loop diuretics may interact with other cellular components. However, specific interactions for Desisopropyl butyl torsemide are not well-characterized. A broad in vitro safety pharmacology screen against a panel of common off-targets (e.g., receptors, ion channels, enzymes) could provide further insights.[16]

  • Q: Can I use computational tools to predict off-targets for Desisopropyl butyl torsemide?

    • A: Yes, in silico methods can be a useful starting point.[17] You can use the chemical structure of Desisopropyl butyl torsemide to screen against databases of known protein structures and pharmacophores. This may generate a list of potential off-targets that can then be validated experimentally. However, these predictions should always be confirmed with in vitro assays.

  • Q: How should I set up my controls for these experiments?

    • A: Proper controls are essential. You should always include:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Desisopropyl butyl torsemide.

      • Untreated Control: Cells in media alone.

      • Positive Control (On-Target): A well-characterized inhibitor of your target, such as torsemide or furosemide.[18]

      • Positive Control (Off-Target, if applicable): A known inhibitor for a suspected off-target (e.g., a selective NKCC1 inhibitor).

Part 4: Experimental Protocols
Protocol 4.1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a basic framework for assessing the cytotoxicity of Desisopropyl butyl torsemide.

  • Cell Plating: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of Desisopropyl butyl torsemide in your cell culture media. Remove the old media from the cells and add the media containing the compound or vehicle control.

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the CC50.

Protocol 4.2: Counter-Screening Assay for NKCC1 Activity

This protocol outlines a method to assess the inhibitory activity of Desisopropyl butyl torsemide on NKCC1.

  • Cell Line: Use a cell line with high NKCC1 expression (e.g., HT-29).

  • Assay Buffer: Prepare an assay buffer with and without Na+, K+, and Cl- to measure specific ion uptake.

  • Pre-incubation: Incubate the cells with varying concentrations of Desisopropyl butyl torsemide, torsemide (positive control), and a selective NKCC1 inhibitor for 15-30 minutes.

  • Ion Influx: Initiate ion uptake by adding an assay buffer containing a tracer ion (e.g., 86Rb+ as a K+ analog).

  • Termination: Stop the uptake after a short period (e.g., 1-2 minutes) by washing the cells with a cold stop buffer.

  • Measurement: Lyse the cells and measure the amount of tracer ion taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of NKCC1-mediated ion influx inhibition at each concentration and determine the IC50.

References
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Dr. Oracle. (2025). What is the mechanism of action of Torsemide?.
  • Shater, Z., & Hajj, A. (2023). Torsemide. In StatPearls.
  • Brogden, R. N., & Goa, K. L. (1991). Torasemide. A review of its pharmacological properties and therapeutic potential. Drugs, 41(1), 88-106.
  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Dunn, C. J., Fitton, A., & Brogden, R. N. (1995). Torasemide. An update of its pharmacology and therapeutic use. Drugs, 49(1), 121-142.
  • Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025).
  • Filingeri, D., & Schmidt, A. (2017). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 91(6), 2325-2335.
  • Escher, B. I., Hasler, F., & O'Brien, J. W. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental Health Perspectives, 128(7), 077005.
  • Singh, R., & Raghunathan, S. (2023). Empowering drug off-target discovery with metabolic and structural analysis.
  • Lytle, C., & McManus, T. J. (2002). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. Journal of Pharmacology and Experimental Therapeutics, 300(3), 837-845.
  • Li, Y., Zhang, Y., & Li, S. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(9), 3843-3854.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Escher, B. I., Hasler, F., & O'Brien, J. W. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays.
  • ICH Harmonised Tripartite Guideline. (1994).
  • Zhang, Y., Liu, S., & Chen, J. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. The EMBO Journal, 44(2), e115368.
  • U.S. Food and Drug Administration. (2003).
  • Lytle, C., & McManus, T. J. (2002). Inhibition by loop diuretic drugs of rat Na-K-Cl cotransporters NKCC2...
  • Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates.
  • Escher, B. I., Hasler, F., & O'Brien, J. W. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. PMC.
  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing.
  • Zhang, Y., Liu, S., & Chen, J. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. PubMed.
  • Bretz, F., Pinheiro, J. C., & Branson, M. (2005). Practical considerations for optimal designs in clinical dose finding studies.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • Groothuis, F. A., Heringa, M. B., Nicol, B., van der Zalm, J. W., & Blaauboer, B. J. (2015). Dose Metric Considerations in In Vitro Assays to Improve Quantitative In Vitro-In Vivo Dose Extrapolations.
  • Ellison, D. H., & Felker, G. M. (2017). Optimizing Nephron Performance: The Old, the New, and the New–Old Diuretic Therapies. Journal of the American College of Cardiology, 70(12), 1503-1516.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Anti-Desisopropyl Butyl Torsemide Antibodies

For researchers and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. Immunoassays, a common tool for this purpose, rely on the hi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. Immunoassays, a common tool for this purpose, rely on the high specificity of antibodies.[1][2] However, the potential for cross-reactivity, where an antibody binds to molecules structurally similar to the target analyte, can significantly compromise data integrity.[3][4] This guide provides an in-depth, technical comparison and experimental framework for assessing the cross-reactivity of antibodies developed against Desisopropyl Butyl Torsemide, a hypothetical metabolite of the diuretic drug Torsemide.

The Criticality of Specificity in Metabolite Quantification
Experimental Design: The Competitive ELISA Advantage

For small molecules like drug metabolites, a competitive enzyme-linked immunosorbent assay (ELISA) is often the most suitable format for quantitative analysis and cross-reactivity assessment.[10][11] This is because small molecules do not bind efficiently to the surface of microplates. In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[7][12] This format is highly sensitive and allows for the precise determination of cross-reactivity by assessing the ability of structurally related compounds to displace the labeled analyte from the antibody.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection P1 Coat Plate with Antibody P2 Block Non-specific Binding Sites P1->P2 C1 Add Sample/Standard (Contains Analyte) P2->C1 C3 Incubate to Allow Competition C1->C3 C2 Add Enzyme-labeled Analyte C2->C3 D1 Wash to Remove Unbound Reagents C3->D1 D2 Add Substrate D1->D2 D3 Measure Signal (e.g., Absorbance) D2->D3

Figure 1: A simplified workflow of a competitive ELISA for small molecule detection.

Identifying Potential Cross-Reactants

A crucial step in designing a cross-reactivity study is the identification of potential cross-reactants. For an antibody against a torsemide metabolite, the primary candidates for cross-reactivity testing include:

  • Parent Drug: Torsemide[13]

  • Known Metabolites: M1, M3, and M5[5][6]

  • Structurally Similar Drugs: Other loop diuretics (e.g., Furosemide, Bumetanide) or drugs with a similar sulfonylurea moiety.

The selection of these compounds is based on the principle that antibodies are more likely to cross-react with molecules that share similar structural epitopes.[3]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of an anti-desisopropyl butyl torsemide antibody.

Materials:

  • High-binding 96-well microplates

  • Anti-desisopropyl butyl torsemide antibody

  • Desisopropyl butyl torsemide standard

  • Potential cross-reactants (Torsemide, M1, M3, M5, etc.)

  • Enzyme-conjugated desisopropyl butyl torsemide (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[14]

  • Blocking Buffer (e.g., 3% BSA in PBS)[14]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[14]

  • Substrate Solution (e.g., TMB)[14]

  • Stop Solution (e.g., 2N H2SO4)[14]

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the anti-desisopropyl butyl torsemide antibody diluted in coating buffer. Incubate overnight at 4°C.[15]

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the desisopropyl butyl torsemide standard and each potential cross-reactant.

    • Add the standards or potential cross-reactants to the appropriate wells.

    • Immediately add the enzyme-conjugated desisopropyl butyl torsemide to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.[12]

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.[15]

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.[15]

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is determined by comparing the concentration of the cross-reactant that causes a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte (desisopropyl butyl torsemide).

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Desisopropyl Butyl Torsemide / IC50 of Potential Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Table 1: Example Cross-Reactivity Data for Anti-Desisopropyl Butyl Torsemide Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
Desisopropyl Butyl Torsemide10100%
Torsemide5002%
Metabolite M110001%
Metabolite M325000.4%
Metabolite M5>10000<0.1%
Furosemide>10000<0.1%

In this example, the antibody shows minimal cross-reactivity with the parent drug and its major metabolites, and negligible cross-reactivity with another loop diuretic, indicating high specificity for the target analyte.

Conclusion and Best Practices

A thorough cross-reactivity assessment is a cornerstone of reliable immunoassay development for drug metabolite quantification. The competitive ELISA format provides a robust platform for such evaluations. By systematically testing structurally related compounds, researchers can ensure the specificity of their antibodies and the accuracy of their data. This diligence is not only a matter of scientific rigor but also a critical component of regulatory compliance in drug development.[8][16][17] It is recommended to perform these assessments early in the assay development process to avoid costly and time-consuming issues at later stages.

References

  • Barroso, M. B., et al. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. ResearchGate. [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Creative Diagnostics. (2024). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Creative Diagnostics. (n.d.). Drug Immunoassays. Creative Diagnostics. [Link]

  • Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For? Diamond Diagnostics. [Link]

  • Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. European Medicines Agency. [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]

  • Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]

  • Kijanka, G. (2017). Referencing cross-reactivity of detection antibodies for protein array experiments. F1000Research. [Link]

  • Leschnig, S., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. MDPI. [Link]

  • Melanson, S. E. (2012). The Utility of Immunoassays for Urine Drug Testing. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Testing. StatPearls. [Link]

  • National Center for Biotechnology Information. (n.d.). Torsemide. StatPearls. [Link]

  • Neugebauer, M., et al. (1985). Pharmacokinetics and metabolism of torasemide in man. Arzneimittelforschung. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

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Comparative

A Comparative Guide to the In Vitro Metabolism of Torsemide and its Butyl Analogue

For researchers and professionals in drug development, a comprehensive understanding of a drug's metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clini...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of a drug's metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. This guide provides an in-depth comparative analysis of the in vitro metabolism of the widely used loop diuretic, torsemide, and a lesser-known related compound, which for the purpose of a logical scientific comparison, we will refer to as "Butyl Torsemide," a structural analogue of torsemide. The existence of a related substance listed as "Desisopropyl butyl torsemide" in chemical databases such as the FDA's Global Substance Registration System (GSRS) suggests the relevance of understanding the metabolic profile of such analogues.

This guide will delve into the established metabolic pathways of torsemide, leveraging this knowledge to logically deduce the probable metabolic fate of its butyl counterpart. We will explore the enzymatic players, the resulting metabolites, and provide a robust experimental framework for conducting such comparative studies in a laboratory setting.

The Established In Vitro Metabolism of Torsemide

Torsemide is a pyridine-sulfonylurea type loop diuretic that is primarily cleared from the body through hepatic metabolism.[1] Approximately 80% of a dose is metabolized by the liver, with the remaining 20% excreted unchanged in the urine.[1][2] The primary enzyme responsible for the biotransformation of torsemide is Cytochrome P450 2C9 (CYP2C9).[3] Genetic variations in the CYP2C9 gene can lead to significant inter-individual differences in torsemide clearance.

The metabolism of torsemide proceeds through several key pathways, resulting in the formation of multiple metabolites. The major metabolites are designated as M1, M3, and M5.[4]

  • Metabolite M1: This is an active metabolite formed through the hydroxylation of the tolyl group of torsemide.[4]

  • Metabolite M3: This is also an active metabolite, though less potent than the parent drug.[4]

  • Metabolite M5: This is the major, but inactive, metabolite, which is a carboxylic acid derivative.[1]

The metabolic cascade of torsemide is a critical determinant of its duration of action and overall therapeutic effect.

Introducing "Butyl Torsemide": A Comparative Analogue

While "Desisopropyl butyl torsemide" is listed as a related impurity of torsemide, there is a scarcity of publicly available data on its specific metabolic profile. For a meaningful comparison, we will consider a structurally analogous compound, "Butyl Torsemide," where the isopropyl group on the urea side chain of torsemide is replaced by a butyl group. This substitution allows for a predictive comparison based on established principles of drug metabolism.

A Comparative In Vitro Metabolic Profile: Torsemide vs. Butyl Torsemide

The following table summarizes the key aspects of the in vitro metabolism of torsemide and the predicted metabolism of Butyl Torsemide.

FeatureTorsemideButyl Torsemide (Predicted)Rationale for Prediction
Primary Metabolizing Enzyme CYP2C9CYP2C9The core structure remains the same, making CYP2C9 the most likely primary metabolizing enzyme.
Primary Metabolic Reaction Hydroxylation of the tolyl group, oxidationHydroxylation of the tolyl group, hydroxylation and oxidation of the butyl groupThe tolyl group remains a likely site of metabolism. The butyl group introduces new sites for hydroxylation at different positions (ω and ω-1), followed by potential oxidation to a carboxylic acid.
Major Metabolites M1 (hydroxylated), M5 (carboxylic acid)Hydroxylated tolyl derivative, hydroxylated butyl derivatives, carboxylic acid derivativeSimilar to torsemide, hydroxylation of the aromatic ring is expected. The butyl chain is susceptible to aliphatic hydroxylation, which can be a major metabolic pathway.
Relative Metabolic Stability Moderately stablePotentially less stableThe presence of the butyl group provides additional, more readily accessible sites for metabolism by CYP enzymes compared to the isopropyl group, which may lead to a faster rate of metabolism.

Visualizing the Metabolic Pathways

The following diagrams illustrate the known metabolic pathway of torsemide and the predicted pathway for Butyl Torsemide.

Torsemide_Metabolism Torsemide Torsemide M1 Metabolite M1 (Active, Hydroxylated) Torsemide->M1 CYP2C9 (Hydroxylation) M3 Metabolite M3 (Active) Torsemide->M3 M5 Metabolite M5 (Inactive, Carboxylic Acid) M1->M5 Oxidation

Caption: Metabolic pathway of Torsemide.

Butyl_Torsemide_Metabolism Butyl_Torsemide Butyl Torsemide Hydroxylated_Tolyl Hydroxylated Tolyl Metabolite Butyl_Torsemide->Hydroxylated_Tolyl CYP2C9 (Hydroxylation) Hydroxylated_Butyl Hydroxylated Butyl Metabolites (ω, ω-1) Butyl_Torsemide->Hydroxylated_Butyl CYP2C9 (Hydroxylation) Carboxylic_Acid Carboxylic Acid Metabolite Hydroxylated_Butyl->Carboxylic_Acid Oxidation

Caption: Predicted metabolic pathway of Butyl Torsemide.

Experimental Protocol for In Vitro Metabolism Comparison

To experimentally validate the predicted metabolic profile of Butyl Torsemide and compare it to torsemide, a standard in vitro metabolism assay using human liver microsomes can be employed.

Objective

To determine the metabolic stability and identify the major metabolites of torsemide and Butyl Torsemide in human liver microsomes.

Materials
  • Torsemide

  • Butyl Torsemide

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

  • Internal standard (e.g., a structurally related compound not metabolized by CYP2C9)

  • LC-MS/MS system

Experimental Workflow

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Microsomes Prepare microsome suspension in phosphate buffer Pre_incubation Pre-incubate microsomes and test compound at 37°C Prep_Microsomes->Pre_incubation Prep_Cofactors Prepare NADPH regenerating system Initiate_Reaction Initiate reaction by adding NADPH regenerating system Prep_Cofactors->Initiate_Reaction Prep_Compounds Prepare stock solutions of Torsemide and Butyl Torsemide Prep_Compounds->Pre_incubation Pre_incubation->Initiate_Reaction Time_Points Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench reaction with cold acetonitrile containing internal standard Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Quantify Quantify parent compound disappearance and metabolite formation LCMS->Quantify Calculate Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) Quantify->Calculate Compare Compare metabolic profiles Calculate->Compare

Caption: Experimental workflow for in vitro metabolism study.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of torsemide and Butyl Torsemide in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in the incubation mixture.

  • Incubation:

    • In a microcentrifuge tube, add the liver microsome suspension and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound (torsemide or Butyl Torsemide) and the formation of metabolites over time.

    • Metabolite identification can be performed using high-resolution mass spectrometry to determine the elemental composition of the metabolites.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve will be the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

    • Compare the t½ and CLint values for torsemide and Butyl Torsemide to assess their relative metabolic stability.

    • Analyze the LC-MS/MS data to identify and semi-quantify the major metabolites formed from each compound.

Conclusion

This guide provides a comprehensive overview of the in vitro metabolism of torsemide and a predictive comparison with its butyl analogue. The established role of CYP2C9 in torsemide metabolism provides a strong foundation for predicting the metabolic fate of structurally related compounds. The proposed experimental workflow offers a robust framework for researchers to empirically test these predictions and gain valuable insights into the metabolic profiles of novel chemical entities. Such studies are fundamental in the early stages of drug development for lead candidate selection and optimization.

References

  • U.S. Food and Drug Administration. Global Substance Registration System - Torsemide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5522, Torsemide. [Link]

  • Drugs.com. Torsemide. [Link]

  • Mayo Clinic. Torsemide (Oral Route). [Link]

  • RxList. Torsemide. [Link]

  • Medscape. Torsemide. [Link]

  • Spahn, H., Knauf, H., & Mutschler, E. (1990). Pharmacokinetics of torasemide and its metabolites in healthy controls and in chronic renal failure. European journal of clinical pharmacology, 39(4), 345–348. [Link]

  • U.S. Food and Drug Administration. DEMADEX (torsemide) Tablets Label. [Link]

  • Abdel-Hamid, M. E. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (Basel, Switzerland), 27(15), 4998. [Link]

  • Patel, J., & Sharma, A. (2021). N-Dealkylation of Amines. Molecules (Basel, Switzerland), 26(16), 4998. [Link]

  • Barroso, M. B., Alonso, R. M., & Jiménez, R. M. (2001). Simultaneous determination of torasemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection. Journal of chromatographic science, 39(10), 437–442. [Link]

  • Kanderi, T., & Vaitla, P. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]

  • Ghimire, L. V., & Poudel, R. S. (2014). The structural formula of torsemide. ResearchGate. [Link]

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Validation

A Guide to Inter-Laboratory Validation for the Quantification of Desisopropyl Butyl Torsemide

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of Desisopropyl butyl torsemide, a known impurity of the diuretic drug torsemide. The princ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of Desisopropyl butyl torsemide, a known impurity of the diuretic drug torsemide. The principles and methodologies detailed herein are designed to ensure the development of a robust, reliable, and transferable analytical method suitable for quality control and regulatory submission purposes. This document is intended for researchers, analytical scientists, and drug development professionals.

Introduction: The Criticality of Impurity Quantification

Torsemide is a potent loop diuretic used in the management of edema and hypertension.[1] During its synthesis and storage, impurities can arise, one of which is Desisopropyl butyl torsemide. The accurate quantification of such impurities is a critical aspect of pharmaceutical quality control. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in drug substances and products to ensure patient safety.[2] An inter-laboratory validation study is the gold standard for demonstrating the robustness and transferability of an analytical method, providing a high degree of confidence in its performance across different laboratory environments.

This guide will compare and contrast key performance characteristics of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Desisopropyl butyl torsemide, drawing upon established analytical methodologies for torsemide and its major metabolites.[3][4]

Analytical Methodologies: A Comparative Overview

While various analytical techniques exist for the quantification of small molecules, LC-MS/MS stands out for its superior sensitivity, selectivity, and wide dynamic range, making it the method of choice for trace-level impurity analysis.

Why LC-MS/MS?

The primary challenge in quantifying an impurity like Desisopropyl butyl torsemide is its low concentration relative to the active pharmaceutical ingredient (API), torsemide. LC-MS/MS addresses this challenge by coupling the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. This allows for the accurate measurement of the impurity even in the presence of high concentrations of the parent drug and its major metabolites (M1, M3, and M5).[3][5]

Proposed Starting Method: A Foundation for Validation

Based on existing literature for torsemide analysis, a robust starting point for the quantification of Desisopropyl butyl torsemide can be established.[3][6]

Table 1: Proposed LC-MS/MS Parameters for Desisopropyl Butyl Torsemide Analysis

ParameterProposed ConditionRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation of moderately polar compounds like torsemide and its impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analytes of interest.
Gradient Elution Linear gradient from 5% to 95% B over 5 minutesAllows for efficient separation of the impurity from the API and other metabolites.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. Positive mode is often effective for nitrogen-containing compounds.
MRM Transitions Analyte Specific (To be determined)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Internal Standard Isotopically Labeled Desisopropyl butyl torsemide or a structural analogAn internal standard is crucial for correcting for variations in sample preparation and instrument response.

The Inter-Laboratory Validation Study: A Pillar of Trustworthiness

An inter-laboratory validation study is designed to assess the reproducibility and transferability of an analytical method.[7][8] This involves multiple laboratories analyzing identical, well-characterized samples using the same analytical procedure.

Study Design

A typical inter-laboratory study for Desisopropyl butyl torsemide quantification would involve a minimum of three independent laboratories. A central coordinating laboratory would be responsible for preparing and distributing a set of validation samples, including:

  • Calibration Standards: A series of solutions with known concentrations of Desisopropyl butyl torsemide covering the expected analytical range.

  • Quality Control (QC) Samples: Samples prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Blank Matrix Samples: Samples of the drug product matrix without the analyte of interest to assess selectivity.

  • Spiked Samples: Blank matrix samples spiked with known amounts of Desisopropyl butyl torsemide to evaluate accuracy and recovery.

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters

The following parameters are critical for assessing the performance of the analytical method in each laboratory, in accordance with regulatory guidelines.[2][5]

Table 2: Key Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria (as per FDA/EMA guidance)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte in blank samples.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) for both intra- and inter-day precision.
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible.
Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the quantification of Desisopropyl butyl torsemide.

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh a certified reference standard of Desisopropyl butyl torsemide and dissolve in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).

  • Working Standard Solutions: Serially dilute the primary stock solution with the appropriate solvent to prepare a series of working standard solutions for calibration curves and QC samples.

  • Sample Preparation (from Drug Product):

    • Accurately weigh a portion of the powdered drug product equivalent to a specified dose of torsemide.

    • Add a defined volume of extraction solvent (e.g., methanol or acetonitrile).

    • Vortex for 1 minute and sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer an aliquot of the supernatant to a clean tube.

    • Add the internal standard solution.

    • Dilute with the initial mobile phase to the desired final concentration.

    • Inject into the LC-MS/MS system.

Sample_Preparation_Workflow start Weigh Drug Product add_solvent Add Extraction Solvent start->add_solvent vortex_sonicate Vortex & Sonicate add_solvent->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is dilute Dilute add_is->dilute inject Inject into LC-MS/MS dilute->inject

Caption: A typical sample preparation workflow.

Data Presentation and Interpretation

The results from the inter-laboratory study should be compiled and analyzed to assess the overall performance of the method.

Table 3: Hypothetical Inter-Laboratory Comparison of Validation Parameters

ParameterLaboratory ALaboratory BLaboratory COverall MeanOverall CV (%)
Linearity (r²) 0.99850.99910.99880.9988-
Accuracy - Low QC (%) 98.5101.299.899.81.4
Accuracy - Mid QC (%) 100.599.1100.9100.20.9
Accuracy - High QC (%) 99.2100.898.999.61.0
Precision - Low QC (CV%) 4.23.84.54.28.5
Precision - Mid QC (CV%) 3.12.93.53.29.7
Precision - High QC (CV%) 2.52.82.62.66.0
LLOQ (ng/mL) 0.50.50.50.5-

The hypothetical data in Table 3 demonstrates strong agreement between the three laboratories, with all parameters falling well within the established acceptance criteria. This would provide a high degree of confidence in the method's robustness and transferability.

Conclusion: Ensuring Method Reliability Through Collaboration

The inter-laboratory validation of an analytical method for an impurity like Desisopropyl butyl torsemide is a rigorous but essential process. By following a well-defined protocol and adhering to regulatory guidelines, a robust and transferable method can be established. This collaborative approach ensures the generation of consistent and reliable data, which is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Chen, X., et al. (2014). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 945-946, 138-142. [Link]

  • Dash, S. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(4), 2365-2371. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Barroso, M. B., et al. (2001). Simultaneous determination of torasemide and its major metabolite M5 in human urine by high-performance liquid chromatography-electrochemical detection. Journal of Chromatographic Science, 39(11), 491-496. [Link]

  • Mayo Clinic. (2025). Torsemide (Oral Route). [Link]

  • Global Substance Registration System. DESISOPROPYL BUTYL TORSEMIDE. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gamboa, A. A., et al. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection. Revista Mexicana de Patología Clínica y Medicina de Laboratorio, 58(4), 195-200. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Hinge, M. A., & Patel, D. J. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2136-2144. [Link]

  • Zaazaa, H. E., et al. (2016). Development and validation of stability-indicating methods for determination of torsemide. Bulletin of the Chemical Society of Ethiopia, 30(1), 13-25. [Link]

  • Drugs.com. (2023). Torsemide: Package Insert / Prescribing Information / MOA. [Link]

  • National Center for Biotechnology Information. (n.d.). Torsemide. StatPearls. [Link]

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Comparative

A Comparative Analysis of the Protein Binding Characteristics of Torsemide and its Analogue, Desisopropyl Butyl Torsemide

Introduction: The Critical Role of Protein Binding in Drug Efficacy In the realm of pharmacology and drug development, the extent to which a drug binds to plasma proteins is a pivotal determinant of its pharmacokinetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protein Binding in Drug Efficacy

In the realm of pharmacology and drug development, the extent to which a drug binds to plasma proteins is a pivotal determinant of its pharmacokinetic and pharmacodynamic profile. This binding governs the amount of free, unbound drug available to interact with its target receptors, thereby influencing its therapeutic efficacy and duration of action. Torsemide, a potent loop diuretic, is a cornerstone in the management of edema associated with heart failure, renal disease, and liver disease. It is well-documented that torsemide exhibits a high degree of plasma protein binding, exceeding 99%.[1][2] This extensive binding has significant implications for its clinical use.

Torsemide undergoes hepatic metabolism, giving rise to several metabolites.[3] Among the related compounds is Desisopropyl butyl torsemide, also known as Torsemide Impurity D, which shares a structural resemblance to the parent drug.[4] Understanding the protein binding characteristics of such analogues is crucial, as even minor structural modifications can lead to significant alterations in protein affinity, potentially impacting the compound's pharmacokinetic profile and biological activity.

This guide presents a comparative framework for evaluating the protein binding of torsemide and desisopropyl butyl torsemide. Due to a lack of publicly available experimental data on the protein binding of desisopropyl butyl torsemide, this document will provide a comprehensive, step-by-step methodology for conducting such a comparative study. We will delve into the theoretical underpinnings of the experimental design, the practical execution of validated protocols, and the analytical techniques required for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the protein binding of small molecules.

Theoretical Framework: Understanding the Forces at Play

The interaction between a drug and a plasma protein, most commonly albumin for acidic drugs like torsemide, is a reversible process governed by non-covalent forces such as hydrophobic interactions, hydrogen bonding, and ionic bonds. The extent of binding is influenced by the physicochemical properties of the drug, including its lipophilicity, pKa, and three-dimensional structure.

The primary consequence of high protein binding is a reduction in the concentration of the free drug in circulation. Only the unbound fraction can diffuse across cell membranes to reach the site of action and be eliminated from the body. Consequently, a drug with lower protein binding may exhibit a more rapid onset of action and a shorter half-life, assuming other pharmacokinetic parameters are similar.

Experimental Design: A Head-to-Head Comparison

To objectively compare the protein binding of torsemide and desisopropyl butyl torsemide, a well-controlled in vitro study is essential. The following sections outline the recommended experimental protocols.

Materials and Reagents
  • Test Compounds: Torsemide (analytical standard), Desisopropyl butyl torsemide (analytical standard)

  • Plasma: Pooled human plasma (or plasma from other species of interest)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium Dialysis: 96-well Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (MWCO 12-14 kDa)[5]

  • Ultrafiltration: Centrifugal ultrafiltration devices with a low-binding membrane (e.g., cellulose or polysulfone) and a suitable molecular weight cutoff (e.g., 10 kDa or 30 kDa)[6]

  • Analytical Instrumentation: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system[3]

Experimental Workflow

The overall experimental workflow for determining the protein binding of torsemide and desisopropyl butyl torsemide is depicted below. This workflow ensures a systematic and reproducible approach to data generation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_methods Binding Assays cluster_analysis Analysis cluster_data Data Interpretation prep_plasma Prepare Plasma & Buffer spike_plasma Spike Plasma with Test Compounds prep_plasma->spike_plasma prep_compounds Prepare Stock Solutions (Torsemide & Desisopropyl Butyl Torsemide) prep_compounds->spike_plasma eq_dialysis Equilibrium Dialysis spike_plasma->eq_dialysis ultrafiltration Ultrafiltration spike_plasma->ultrafiltration sample_collection Collect Plasma & Buffer/ Ultrafiltrate Samples eq_dialysis->sample_collection ultrafiltration->sample_collection lcms_analysis LC-MS/MS Quantification sample_collection->lcms_analysis calc_binding Calculate % Protein Binding & Unbound Fraction lcms_analysis->calc_binding comparison Comparative Analysis calc_binding->comparison

Caption: Experimental workflow for the comparative protein binding study.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the two most widely accepted methods for determining protein binding: Equilibrium Dialysis and Ultrafiltration.

Protocol 1: Equilibrium Dialysis (The Gold Standard)

Equilibrium dialysis is considered the gold standard for protein binding determination due to its accuracy and minimal perturbation of the binding equilibrium.[5]

Step-by-Step Methodology:

  • Preparation of the RED Device:

    • Rinse the wells of the Teflon base plate with 20% ethanol for 10 minutes.[7]

    • Aspirate the ethanol and rinse the wells twice with ultrapure water.

    • Allow the plate to air dry completely.

    • Carefully place the RED inserts into the wells of the base plate.

  • Sample Preparation:

    • Prepare stock solutions of torsemide and desisopropyl butyl torsemide in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • Spike the test compounds into human plasma to achieve final concentrations of 1 µM and 10 µM. The final DMSO concentration should be kept below 0.5% to avoid protein denaturation.

  • Dialysis:

    • Add 300 µL of the spiked plasma to the sample chamber (the red-ringed side) of the RED insert.

    • Add 500 µL of PBS (pH 7.4) to the buffer chamber.

    • Seal the plate with an adhesive seal and incubate at 37°C on an orbital shaker (approximately 300 RPM) for 4-6 hours to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, carefully remove 100 µL from both the plasma and buffer chambers.

    • Transfer the aliquots to separate wells of a 96-well deep-well plate.

    • The concentration of the test compounds in the plasma and buffer samples is then determined by a validated LC-MS/MS method.

Protocol 2: Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis and is well-suited for high-throughput screening.[6]

Step-by-Step Methodology:

  • Device Pre-conditioning (Optional but Recommended):

    • To minimize non-specific binding, pre-condition the ultrafiltration device by spinning a solution of the test compound in buffer through the device. This step is particularly important for highly lipophilic compounds.

  • Sample Preparation:

    • Spike human plasma with torsemide and desisopropyl butyl torsemide to the desired final concentrations (e.g., 1 µM and 10 µM).

  • Ultrafiltration:

    • Add the spiked plasma sample (typically 500 µL) to the upper chamber of the ultrafiltration device.

    • Centrifuge the device at a force and for a duration recommended by the manufacturer (e.g., 2000 x g for 20 minutes at 37°C) to collect the ultrafiltrate.

  • Sample Collection and Analysis:

    • Carefully collect the ultrafiltrate from the lower chamber.

    • The concentration of the test compound in the ultrafiltrate (representing the unbound drug) and in an aliquot of the initial plasma (representing the total drug) is determined by LC-MS/MS.

Data Analysis and Interpretation

The percentage of protein binding and the unbound fraction can be calculated using the following equations:

For Equilibrium Dialysis:

  • % Bound = [1 - (Concentration in Buffer / Concentration in Plasma)] x 100

  • Fraction Unbound (fu) = Concentration in Buffer / Concentration in Plasma

For Ultrafiltration:

  • % Bound = [1 - (Concentration in Ultrafiltrate / Total Concentration in Plasma)] x 100

  • Fraction Unbound (fu) = Concentration in Ultrafiltrate / Total Concentration in Plasma

Anticipated Results and Discussion

Based on the known high protein binding of torsemide, it is anticipated that the experimentally determined value will be greater than 99%. The protein binding of desisopropyl butyl torsemide is currently unknown. However, by examining its structure in comparison to torsemide, we can hypothesize potential differences.

Desisopropyl butyl torsemide differs from torsemide by the replacement of the isopropyl group with a butyl group on the urea side chain. This seemingly minor change increases the molecule's lipophilicity. Generally, an increase in lipophilicity can lead to stronger hydrophobic interactions with plasma proteins, potentially resulting in even higher protein binding for desisopropyl butyl torsemide compared to torsemide.

The following table presents the known protein binding of torsemide and provides a template for presenting the experimental data that would be generated for desisopropyl butyl torsemide.

Compound% Protein Binding (Literature)% Protein Binding (Experimental - Hypothetical)Unbound Fraction (fu) (Experimental - Hypothetical)
Torsemide >99%[1][2]To be determinedTo be determined
Desisopropyl butyl torsemide Not AvailableTo be determinedTo be determined

A significant difference in the protein binding between these two compounds would have important implications. For instance, if desisopropyl butyl torsemide exhibits lower protein binding, it might have a larger volume of distribution and a faster clearance rate. Conversely, higher protein binding could lead to a longer half-life and a greater potential for drug-drug interactions, where other drugs compete for the same binding sites on plasma proteins.

Conclusion

This guide provides a comprehensive framework for a comparative study of the protein binding of torsemide and its analogue, desisopropyl butyl torsemide. By employing validated experimental protocols such as equilibrium dialysis and ultrafiltration, coupled with sensitive analytical techniques like LC-MS/MS, researchers can generate the critical data needed to understand the pharmacokinetic differences between these two compounds. The insights gained from such a study are invaluable for drug development, aiding in the prediction of in vivo behavior and informing the design of safer and more effective therapeutic agents.

References

  • Brunner, G., & von Bergmann, K. (1986). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 11(5), 381-392. [Link]

  • Ge, Z., & Zhang, Y. (2014). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatographic Science, 52(9), 1039-1045. [Link]

  • Bialas, M., & Wicha, J. (2020). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Molecules, 25(21), 5039. [Link]

  • PubChem. (n.d.). Desisopropyl butyl torsemide. Retrieved from [Link]

  • Langguth, P., & Wunderli-Allenspach, H. (1998). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 34(3), 241-255. [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Ge, Z., & Zhang, Y. (2014). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Torasemide. Retrieved from [Link]

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